Isoluminol
Description
structure in first source
Properties
IUPAC Name |
6-amino-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDPLKWXRLNSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958029 | |
| Record name | 6-Aminophthalazine-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-14-2 | |
| Record name | Isoluminol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3682-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminophthalazine-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminophthalhydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLUMINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ID1912ANA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemiluminescence Mechanism of Isoluminol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemiluminescence mechanism of isoluminol, a compound widely utilized in immunoassays and other detection methods due to its efficient light-emitting properties. We will explore the core chemical pathway, present key quantitative data, detail experimental protocols, and illustrate the process with clear diagrams.
Core Chemiluminescence Mechanism
The chemiluminescence of this compound, or 4-aminophthalhydrazide, is a process of light emission resulting from a chemical reaction. The mechanism is analogous to that of its more famous isomer, luminol (3-aminophthalhydrazide).[1][2] The reaction requires an alkaline environment, an oxidizing agent (commonly hydrogen peroxide), and often a catalyst to proceed efficiently.[1][3]
The process can be summarized in the following key steps:
-
Deprotonation: In a basic solution, the two protons on the hydrazide ring of the this compound molecule are removed, forming a dianion.[4] This step is crucial as it activates the molecule for the subsequent oxidation.
-
Oxidation and Peroxide Formation: The this compound dianion reacts with an oxidizing agent, such as hydrogen peroxide (H₂O₂), often facilitated by a catalyst. This leads to the formation of an unstable cyclic peroxide intermediate.
-
Nitrogen Elimination and Excitation: The cyclic peroxide is highly unstable and rapidly decomposes. It eliminates a molecule of nitrogen gas (N₂), a thermodynamically favorable process that releases significant energy. This energy is used to promote the resulting product, 4-aminophthalate, into an electronically excited state.
-
Light Emission: The excited 4-aminophthalate dianion is unstable and relaxes to its lower-energy ground state. This transition is accompanied by the emission of a photon of light, which is observed as a characteristic blue glow. The wavelength of the emitted light is typically around 425 nm.
Catalysts are essential for achieving high quantum yields in aqueous systems. The most common catalysts are peroxidases, such as horseradish peroxidase (HRP), and metal ions like iron, copper, or cobalt, which can be present in biological complexes like hemoglobin.
Caption: The chemiluminescence pathway of this compound from initial deprotonation to light emission.
Quantitative Data and Performance
The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacting molecules. While the quantum efficiency of the parent this compound molecule is about 10% of that of luminol, chemical modification can drastically improve its performance. Substituting the amino group of this compound can increase its quantum yield by a factor of 10, making its derivatives superior labeling reagents compared to similarly modified luminol.
| Parameter | Value / Description | Source(s) |
| Chemical Name | 4-aminophthalohydrazide | |
| Typical Emission λmax | ~425 nm (Blue Light) | |
| Quantum Yield (ΦCL) | Generally lower than luminol, but derivatives show significantly enhanced yields. | |
| Required Conditions | Alkaline pH (typically 8.5-12), Oxidant (e.g., H₂O₂), Catalyst (e.g., HRP). | |
| Common Derivatives | N-(4-Aminobutyl)-N-ethylthis compound (ABEI) is widely used for protein labeling. | |
| Solubility | Soluble in water and most polar organic solvents. Increased water solubility of derivatives can enhance quantum yields. |
Experimental Protocols
This compound and its derivatives are extensively used in chemiluminescent immunoassays (CLIA). Below is a generalized protocol for a competitive CLIA using an this compound-labeled antigen.
Objective: To quantify the concentration of an analyte in a sample.
Materials:
-
Microtiter plate (96-well, white opaque for luminescence)
-
Capture Antibody (specific to the analyte)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Analyte Standard and Samples
-
This compound-labeled Antigen
-
Oxidizing Substrate Solution (e.g., H₂O₂ in a suitable buffer)
-
Catalyst/Enhancer Solution (e.g., HRP in a suitable buffer)
-
Luminometer for plate reading
Methodology:
-
Plate Coating:
-
Add 100 µL of capture antibody solution (e.g., 1-10 µg/mL in PBS) to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Aspirate the coating solution and wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate and wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the analyte standard or unknown sample to the appropriate wells.
-
Immediately add 50 µL of the this compound-labeled antigen solution to each well.
-
Incubate for 1-2 hours at 37°C to allow for competitive binding to the capture antibody.
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the plate 5 times with Wash Buffer to remove unbound reagents.
-
-
Signal Generation and Detection:
-
Prepare the trigger solution by mixing the Oxidizing Substrate and Catalyst/Enhancer solutions according to the manufacturer's instructions.
-
Add 100 µL of the trigger solution to each well.
-
Immediately place the plate in a luminometer and measure the relative light units (RLU). The light emission is typically rapid and should be measured within 5-10 minutes.
-
-
Data Analysis:
-
The light intensity is inversely proportional to the concentration of the analyte in the sample.
-
Construct a standard curve by plotting the RLU of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their RLU values on the standard curve.
-
Caption: A typical experimental workflow for a competitive chemiluminescent immunoassay (CLIA).
Enhancers and Their Role
The light output from the HRP-catalyzed oxidation of this compound can be significantly increased and prolonged by chemical "enhancers." These are typically substituted phenols, naphthols, or aromatic amines. Enhancers like p-iodophenol (PIP) accelerate the enzyme turnover rate and can act as redox mediators, leading to a more intense and stable light signal. This enhancement is critical for developing high-sensitivity assays with low detection limits. The use of enhancers allows the reaction to proceed for many minutes without a substantial decay in light output, a phenomenon often referred to as "glow" chemiluminescence.
References
- 1. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]
Quantum Yield of Isoluminol in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield of isoluminol and its derivatives in aqueous solutions. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize chemiluminescence in their work. This document details the quantitative data available, experimental methodologies for measuring quantum yield, and the underlying reaction mechanisms.
Introduction to this compound and its Chemiluminescence
This compound (4-aminophthalhydrazide) is a synthetic chemiluminescent compound, an isomer of the more widely known luminol. Like luminol, it emits light upon oxidation in the presence of a catalyst, a phenomenon known as chemiluminescence. This property has led to its use in various analytical applications, including immunoassays and cellular assays. The efficiency of this light emission is quantified by the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting molecules.
While the quantum efficiency of unsubstituted this compound is approximately 10% of that of luminol, modifications to its amino group can significantly enhance its light-emitting properties.[1] This has led to the development of various this compound derivatives with improved performance in aqueous environments, making them highly suitable for biological applications.
Quantitative Data on the Quantum Yield of this compound and Derivatives
The quantum yield of this compound and its derivatives is highly dependent on the specific chemical structure and the reaction conditions, such as pH and the presence of catalysts and enhancers. The following table summarizes the available quantitative and semi-quantitative data for the quantum yield of this compound and one of its most important derivatives, N-(4-aminobutyl)-N-ethylthis compound (ABEI), in aqueous solutions. For comparison, the well-established quantum yield of luminol is also included.
| Compound | Common Name/Abbreviation | Relative Quantum Yield | Estimated Absolute Quantum Yield (ΦCL) | Conditions |
| 3-aminophthalhydrazide | Luminol | Reference | 0.0123 (1.23%) | Aqueous solution with H₂O₂ and horseradish peroxidase (HRP) catalyst.[2][3] |
| 4-aminophthalhydrazide | This compound | ~10% of Luminol | ~0.0012 | General observation.[1] |
| 6-[N-(4-Aminobutyl)-N-ethylamino]-2,3-dihydro-1,4-phthalazinedione | ABEI | ~4-fold greater than Luminol | ~0.049 | Standard oxidation system.[1] |
| This compound derivative with C-5 methyl group | - | 3 to 5-fold greater than other efficient isoluminols | - | Not specified. |
| This compound derivative with propyl sulfonic group | - | Increased quantum yield | - | The introduction of this hydrophilic group enhances water solubility and quantum yield. |
Experimental Protocol for Measuring Chemiluminescence Quantum Yield
The determination of the absolute chemiluminescence quantum yield requires a calibrated spectrometer capable of measuring the total photon flux emitted from the reaction. The following is a generalized experimental protocol adapted from methodologies used for measuring the quantum yield of luminol in aqueous solutions, which can be applied to this compound and its derivatives.
Materials and Reagents
-
This compound or this compound derivative (e.g., ABEI)
-
Luminol (as a reference standard)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer at a specific pH, typically around 8.5)
-
High-purity water
-
Spectrometer with a cooled charge-coupled-device (CCD) detector or a calibrated photomultiplier tube
-
Reaction cuvettes
Preparation of Solutions
-
This compound/Derivative Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the aqueous buffer.
-
Luminol Reference Solution: Prepare a luminol solution of known concentration in the same buffer system to be used as a reference for relative quantum yield measurements if an absolute measurement setup is not available.
-
HRP Solution: Prepare a solution of HRP in the buffer.
-
Hydrogen Peroxide Solution: Prepare a fresh solution of H₂O₂ in the buffer.
Measurement Procedure
-
Spectrometer Calibration: Calibrate the absolute sensitivity of the detection system using a standard light source or a well-characterized chemical actinometer.
-
Reaction Initiation: In a cuvette placed within the spectrometer's sample holder, mix the this compound/derivative solution and the HRP solution.
-
Light Emission Measurement: To initiate the chemiluminescence reaction, inject the hydrogen peroxide solution into the cuvette and immediately start recording the light emission over time until the reaction is complete. The total number of emitted photons is determined by integrating the signal over the entire reaction time.
-
Determination of Reacted Molecules: The number of reacted this compound molecules must be determined. This can be achieved by spectrophotometric measurement of the initial and final concentrations of the this compound compound.
-
Quantum Yield Calculation: The absolute chemiluminescence quantum yield (ΦCL) is calculated using the following formula:
ΦCL = (Total number of emitted photons) / (Number of reacted this compound molecules)
Signaling Pathways and Experimental Workflows
The chemiluminescence of this compound follows a reaction pathway analogous to that of luminol. The process is initiated by the oxidation of the this compound molecule in an alkaline aqueous solution, typically catalyzed by a peroxidase enzyme in the presence of an oxidant like hydrogen peroxide.
This compound Chemiluminescence Reaction Pathway
The following diagram illustrates the key steps in the chemiluminescence reaction of this compound.
Caption: this compound Chemiluminescence Reaction Pathway.
Experimental Workflow for Quantum Yield Measurement
The logical flow of an experiment to determine the chemiluminescence quantum yield is depicted in the diagram below.
Caption: Experimental Workflow for Quantum Yield Measurement.
Conclusion
The quantum yield of this compound in aqueous solutions is a critical parameter for its application in sensitive detection methodologies. While unsubstituted this compound exhibits a lower quantum yield than luminol, its derivatives, such as ABEI, demonstrate significantly enhanced chemiluminescence, making them superior labels for many biological assays. The continuous development of new this compound derivatives with improved water solubility and quantum efficiency promises to further expand the utility of chemiluminescence in research, diagnostics, and drug development. Accurate and standardized measurement of the quantum yield, following robust experimental protocols, is essential for the reliable application and comparison of these important analytical reagents.
References
- 1. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]
- 2. arxiv.org [arxiv.org]
- 3. Development of a quantitative bio/chemiluminescence spectrometer determining quantum yields: re-examination of the aqueous luminol chemiluminescence standard - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isoluminol and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for isoluminol (4-aminophthalhydrazide), a vital chemiluminescent reagent, and its key precursor, 3-nitrophthalic acid. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to understand and replicate these synthetic procedures. This document includes detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.
Introduction to this compound
This compound, a structural isomer of the more widely known luminol, is a versatile chemiluminescent compound. Its high quantum yield and favorable water solubility make it an important tool in various scientific and medical applications.[1] These include environmental monitoring, criminal investigations, and medical research.[1] Although the quantum efficiency of this compound is approximately 10% of that of luminol, substitution on the aryl amino group can enhance its efficiency by a factor of 10. Consequently, this compound and its derivatives are frequently employed as labels in chemiluminescence immunoassays for a variety of substances, including steroids and hormones.
Synthesis of the Precursor: 3-Nitrophthalic Acid
A common and crucial precursor for the synthesis of this compound is 3-nitrophthalic acid. This section details two primary methods for its preparation: the nitration of phthalic anhydride and the oxidation of 3-nitro-o-xylene.
Synthesis of 3-Nitrophthalic Acid via Nitration of Phthalic Anhydride
This method involves the direct nitration of commercially available phthalic anhydride.
Experimental Protocol:
-
In a suitable reaction vessel, such as a 1-gallon crock equipped with a mechanical stirrer, combine 650 cc of commercial sulfuric acid (sp. gr. 1.84) and 500 g (3.4 moles) of technical phthalic anhydride.[2]
-
Stir the mixture and introduce steam to heat the contents to 80°C.[2][3]
-
Once the temperature reaches 80°C, discontinue the steam and slowly add 210 cc of fuming nitric acid (sp. gr. 1.51) from a separatory funnel. The rate of addition should be controlled to maintain the reaction temperature between 100-110°C, which typically takes one to two hours.
-
Following the addition of fuming nitric acid, add 900 cc of concentrated nitric acid (sp. gr. 1.42) while continuing to stir.
-
Maintain the reaction mixture at a temperature above 110°C for an additional 2 hours.
-
Allow the reaction mixture to cool and stand overnight, then pour it into water and filter the precipitate.
-
The resulting filter cake, a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, is then subjected to a separation process. This is achieved by washing with a small amount of cold water, which dissolves a significant portion of the 4-nitrophthalic acid.
-
The wet cake is then dissolved in boiling water (200–300 cc), filtered while hot, and allowed to crystallize overnight with stirring.
-
The crystals are collected by suction filtration and air-dried to yield crude 3-nitrophthalic acid.
-
For a purer product, recrystallization from acetic acid can be performed to yield 3-nitrophthalic acid with a melting point of approximately 217°C.
| Parameter | Value | Reference |
| Starting Material | Phthalic Anhydride | |
| Reagents | Sulfuric Acid, Fuming Nitric Acid, Concentrated Nitric Acid | |
| Reaction Temperature | 80 - 110°C | |
| Reaction Time | Several hours, including overnight cooling | |
| Yield | 28–31% of the theoretical amount (crude) | |
| Product Melting Point | 205–210°C (crude), ~217°C (recrystallized) |
A patent describes a similar process where 1200Kg of vitriol oil and 560Kg of phthalic anhydride are reacted with 500KG of concentrated nitric acid, with the temperature controlled not to exceed 100°C. The reaction is held at 100°C for 2 hours and then at 110°C for 2 hours.
Synthesis of 3-Nitrophthalic Acid via Oxidation of 3-Nitro-o-xylene
An alternative route to 3-nitrophthalic acid involves the oxidation of 3-nitro-o-xylene.
Experimental Protocol:
This method is outlined in a patent and involves the following steps:
-
In a reaction kettle, add 3-nitro-o-xylene, water, nitric acid, and a catalyst.
-
Introduce oxygen or air and pressurize the reaction vessel.
-
Heat the mixture and maintain the temperature for a set period to allow the reaction to proceed.
-
After the reaction is complete, cool the vessel.
-
The reaction product is then removed, filtered, and the resulting filter cake is washed and dried in a vacuum drying oven to yield 3-nitrophthalic acid.
A specific example provided in the patent is as follows:
-
In a 100mL magnetic agitation still, add 10g of 3-nitro-o-xylene, 20g of water, 20g of 65% nitric acid, and 1g of catalyst.
-
Bubble air through the mixture and pressurize to 0.5 MPa.
-
Heat the mixture to 80°C with stirring and maintain these conditions for 20 hours.
-
Cool the reaction to 10°C, filter, and wash the product.
-
Dry the product for 8 hours at 60°C to obtain 13.1g of 3-nitrophthalic acid.
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-o-xylene | |
| Reagents | Water, Nitric Acid, Catalyst, Oxygen/Air | |
| Reaction Temperature | 80°C | |
| Reaction Time | 20 hours | |
| Pressure | 0.5 MPa | |
| Yield | 99.1% |
Synthesis of this compound
The synthesis of this compound (4-aminophthalhydrazide) is a multi-step process that can be initiated from precursors like 3-nitrophthalic acid or phthalic hydrazide waste.
Synthesis from 3-Nitrophthalic Acid
This is a widely used laboratory method for preparing luminol and can be adapted for this compound.
Experimental Protocol:
-
In a three-necked flask equipped with a thermometer and a reflux condenser, add a specific amount of 3-nitrophthalic acid and an aqueous solution of hydrazine.
-
Gently heat the mixture to dissolve the solids, then allow it to cool.
-
To the flask, add diethylene glycol and a few boiling chips. The setup is then modified for vacuum distillation using a circulating water vacuum pump.
-
Gradually increase the temperature and apply a vacuum to remove water vapor from the flask. Continue to raise the temperature and maintain it for approximately 10 minutes.
-
After heating, cool the reaction mixture to about 80°C and transfer the contents to a beaker while still hot.
-
Add hot water and stir the mixture thoroughly, then allow it to stand for crystallization. The resulting yellow intermediate, 3-nitrophthaloyl monohydrazine, is collected by filtration.
-
In a beaker containing the intermediate, add sodium hydroxide and stir until fully dissolved. Then, add sodium sulfite and heat the mixture to boiling for about 10 minutes with intermittent stirring.
-
After the reaction is complete, cool the mixture to 50°C and acidify it with glacial acetic acid.
-
Upon further cooling, the product crystallizes. The yellow crystals of this compound are then collected by filtration and dried.
A Four-Step Synthesis Process for this compound
A detailed four-step synthesis process for this compound is described as follows:
Step 1: Preparation of Diacetylphthaloyl Hydrazide
-
Materials: Dry (40%) phthalic hydrazide waste, acetic acid, sodium acetate, acetyl chloride.
-
Procedure: a. Add the dry phthalic hydrazide waste and acetic acid to a flask and stir. b. Add sodium acetate and stir for an additional 30 minutes. c. Slowly add acetyl chloride over 30 minutes while stirring, and continue to stir for 1 hour. d. Heat the flask in a heating box at 70°C for 5 hours. e. After the reaction, remove the solution and allow it to cool to room temperature.
Step 2: Preparation of Nitroso Diacetyl Phthaloyl Hydrazine
-
Materials: Solution from Step 1, sodium nitrite.
-
Procedure: a. Add sodium nitrite in batches to the solution from the previous step and stir. b. Use vacuum distillation to recycle the acetic acid and obtain crude 4-nitrosodiacetyl-phthaloyl hydrazine.
Step 3: Preparation of Nitroso Phthaloyl Hydrazide
-
Materials: Crude 4-nitrosodiacetylphthaloyl hydrazine, 95% v/v ethanol, sodium hydroxide.
-
Procedure: a. Add 95% v/v ethanol and the crude 4-nitrosodiacetyl-phenylhydrazide to a flask and stir. b. Add sodium hydroxide in batches and then heat the mixture to reflux.
Step 4: Preparation of this compound
-
Materials: Solution from Step 3, sodium thiosulfate.
-
Procedure: a. Add sodium thiosulfate to the solution from the previous step all at once and stir. b. Heat the mixture to reflux for 3 hours. c. After the reaction, cool the solution to room temperature and filter to collect the filter cake. d. Recover 95% ethanol from the filtrate by rotary distillation and combine the residue with the filter cake. e. Add the combined substances to water, heat to 80°C, stir, and filter while hot. f. Add concentrated hydrochloric acid to the filtrate to adjust the pH, then allow it to cool and crystallize. g. Filter the crystals to obtain a light yellow powder of this compound.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the synthesis pathways described above.
Caption: Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride.
Caption: Synthesis of 3-Nitrophthalic Acid from 3-Nitro-o-xylene.
Caption: Four-Step Synthesis of this compound.
References
Solubility of Isoluminol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isoluminol (4-aminophthalhydrazide), a widely used chemiluminescent reagent. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse fields such as immunoassays, forensic science, and cellular research. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates a typical experimental workflow.
Core Concepts in this compound Solubility
This compound, a polar molecule, generally exhibits solubility in polar organic solvents.[1] The principle of "like dissolves like" is a fundamental concept in predicting its solubility behavior. Factors such as solvent polarity, temperature, and pH can significantly influence the solubility of this compound.[2] For instance, under alkaline conditions, the solubility of related compounds like luminol is known to improve.[2]
Quantitative Solubility Data
While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, the following table summarizes the available data points. Researchers are encouraged to determine solubility in their specific solvent systems, particularly for applications requiring precise concentrations.
| Solvent System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (112.89 mM) | Requires sonication to achieve dissolution. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |
| 2 M Ammonium Hydroxide (NH₄OH) | 50 mg/mL | The solution may be clear to slightly hazy. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (7.06 mM) | A clear solution is obtained. This is a common co-solvent system for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (7.06 mM) | A clear solution is obtained. This formulation is also used for in vivo applications. |
Experimental Protocols
For researchers needing to determine the solubility of this compound in a specific organic solvent, the shake-flask method is a widely accepted and reliable technique.
Shake-Flask Method for Equilibrium Solubility Determination
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a temperature-controlled environment (e.g., a shaker incubator).
-
Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the solution to stand to let the excess solid settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the sample.
-
Carefully aspirate the supernatant (the clear, saturated solution) and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC. A calibration curve should be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocol for solubility determination and a typical workflow for a chemiluminescence immunoassay using this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Caption: A generalized workflow for a sandwich-type chemiluminescence immunoassay.
References
Isoluminol and Luminol: A Technical Guide to Their Fundamental Structural and Chemiluminescent Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the fundamental differences between isoluminol and luminol, two of the most widely used chemiluminescent reagents. This document outlines their structural distinctions, comparative quantitative data on their chemiluminescent properties, detailed experimental protocols for their synthesis and use, and a visualization of their shared chemiluminescence pathway.
Core Structural Differences
The fundamental difference between luminol and this compound lies in the position of the amino group (-NH₂) on the phthalhydrazide backbone.[1][2] Luminol is chemically known as 5-amino-2,3-dihydrophthalazine-1,4-dione, where the amino group is at the 5th position of the phthalazine ring structure.[3][4] In contrast, this compound is 6-amino-2,3-dihydrophthalazine-1,4-dione, with the amino group situated at the 6th position.[5] This seemingly minor positional isomerism leads to significant differences in their physicochemical properties and, consequently, their applications.
This compound is reported to be more polar and hydrophilic than luminol. This difference in polarity affects their ability to permeate biological membranes, with luminol being more capable of entering cells.
Quantitative Data Summary
The differing placement of the amino group directly impacts the chemiluminescent properties of luminol and this compound. The following table summarizes key quantitative data for these two compounds.
| Property | Luminol | This compound | Source(s) |
| Chemical Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | |
| Molar Mass | 177.16 g/mol | 177.16 g/mol | |
| Chemiluminescence Emission Maximum (aqueous) | ~425 nm | Not explicitly found, but implied to be similar to luminol | |
| Chemiluminescence Quantum Yield | ~1.2% | ~0.12% (can be enhanced with substitution) |
Experimental Protocols
Synthesis of Luminol
The synthesis of luminol is a two-step process starting from 3-nitrophthalic acid.
Step 1: Synthesis of 3-Nitrophthalhydrazide
-
Combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine in a large test tube.
-
Heat the test tube gently until the solid dissolves.
-
Add 4 mL of triethylene glycol to the test tube.
-
Heat the solution vigorously to distill off the excess water. The temperature will initially be around 120°C and then rise to above 200°C.
-
Maintain the temperature between 215-220°C for approximately 5 minutes.
-
Allow the solution to cool, during which the 3-nitrophthalhydrazide will crystallize.
-
Collect the solid product by vacuum filtration.
Step 2: Reduction of 3-Nitrophthalhydrazide to Luminol
-
Transfer the synthesized 3-nitrophthalhydrazide to a clean test tube.
-
Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.
-
Add 4 g of sodium dithionite (sodium hydrosulfite).
-
Wash down the sides of the test tube with a small amount of water.
-
Heat the solution to boiling and maintain for 5 minutes with stirring.
-
Add 2.6 mL of glacial acetic acid.
-
Cool the test tube, and collect the precipitated light-yellow luminol by vacuum filtration.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can start from phthalic hydrazide.
Step 1: Preparation of Diacetylphthaloyl Hydrazide
-
In a flask, combine dry phthalic hydrazide waste with acetic acid.
-
After stirring, add sodium acetate and stir for an additional 30 minutes.
-
This is followed by the addition of acetyl chloride and further reaction to yield diacetylphthaloyl hydrazide.
Step 2: Preparation of Nitroso Diacetylphthaloyl Hydrazide
-
The diacetylphthaloyl hydrazide is then reacted with sodium nitrite.
-
Acetic acid is removed via vacuum distillation to obtain crude 4-nitrosodiacetyl-phthaloyl hydrazine.
Step 3: Preparation of Nitroso Phthaloyl Hydrazide
-
The crude product from the previous step is mixed with 95% v/v ethanol.
-
Sodium hydroxide is added in batches, and the mixture is heated under reflux.
Step 4: Preparation of this compound
-
Sodium thiosulfate is added to the solution from the previous step, and the mixture is refluxed for 3 hours.
-
The reaction solution is filtered, and the filtrate is concentrated.
-
The residue is combined with the filter cake, dissolved in hot water, and filtered again.
-
Concentrated hydrochloric acid is added to the filtrate to adjust the pH, leading to the crystallization of this compound.
-
The light-yellow powder of this compound is collected by filtration.
Chemiluminescence Reaction Protocol for Luminol
-
Solution A: Dissolve 0.1 g of luminol and 5.0 g of sodium carbonate in 1 L of distilled water.
-
Solution B: In a separate container, prepare a solution containing 0.5 g of ammonium carbonate, 0.4 g of copper(II) sulfate pentahydrate, and 50 mL of 3% hydrogen peroxide in 1 L of distilled water.
-
In a darkened room, mix equal volumes of Solution A and Solution B. A bright blue chemiluminescence will be observed.
Chemiluminescence Reaction Protocol for this compound
The chemiluminescence reaction for this compound is similar to that of luminol, often utilizing a peroxidase catalyst.
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a solution of an oxidizing agent, such as hydrogen peroxide.
-
Prepare a solution of a catalyst, such as horseradish peroxidase (HRP).
-
In a luminometer tube, combine the this compound solution, the catalyst, and then initiate the reaction by adding the oxidizing agent.
-
The resulting light emission is then measured.
Signaling Pathways and Experimental Workflows
The chemiluminescence of both luminol and this compound proceeds through a similar oxidative mechanism. The key steps involve the formation of a dianion in a basic solution, followed by oxidation to an unstable peroxide intermediate. This intermediate then decomposes, releasing nitrogen gas and forming an excited-state aminophthalate, which emits a photon as it relaxes to the ground state.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Desheng's Brief Introduction to the Synthesis Process of this compound Production - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. researchgate.net [researchgate.net]
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Isoluminol
This document provides a comprehensive technical overview of this compound, a significant chemiluminescent compound. It details its historical discovery, the mechanisms underlying its light-emitting properties, quantitative data on its performance, and detailed experimental protocols for its application.
Discovery and History
This compound, chemically known as 4-aminophthalhydrazide, is an isomer of the more widely known luminol (3-aminophthalhydrazide). While the synthesis of luminol was first reported in 1902 and its chemiluminescent properties in 1928, the specific historical details of this compound's initial synthesis are less distinctly documented and often discussed in the context of its more famous isomer.[1][2] Both are stable synthetic organic compounds that have become some of the most widely used chemiluminescence reagents due to their high quantum yield and good water solubility.[3]
The key distinction and a pivotal point in this compound's history is the effect of substitution on its amino group. For luminol, modification of the amino group leads to a significant decrease in luminescence efficiency.[3] In stark contrast, for this compound, substitution on the aryl amino group can enhance the chemiluminescence efficiency by a factor of 10.[4] This property has made this compound and its derivatives, such as N-(4-aminobutyl)-N-ethylthis compound (ABEI), exceptionally valuable as labels in immunoassays and other biological applications where covalent attachment to other molecules is required.
The Mechanism of Chemiluminescence
The light-emitting reaction of this compound is a form of chemiluminescence, where the energy from a chemical reaction is released as photons. The process is an oxidation reaction that occurs under alkaline conditions, typically involving an oxidant like hydrogen peroxide (H₂O₂) and a catalyst.
The generally accepted mechanism involves several key steps:
-
Deprotonation: In a basic solution, the hydrazide group of this compound is deprotonated, forming a dianion.
-
Oxidation: The dianion is then oxidized by an agent (e.g., hydrogen peroxide, often with a catalyst like horseradish peroxidase (HRP) or metal ions) to form an unstable intermediate.
-
Loss of Nitrogen: This intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form an excited-state aminophthalate.
-
Photon Emission: The excited-state aminophthalate then relaxes to its ground state, releasing the excess energy as a photon of light, typically in the blue region of the visible spectrum. The resulting product is 4-aminophthalate.
The overall efficiency of this process is determined by the chemiluminescence quantum yield (Φ_CL), which is the product of the chemical yield, the excitation yield, and the fluorescence quantum yield of the emitter.
Quantitative Data
The quantum yield of this compound is generally lower than that of luminol, approximately 10% of luminol's efficiency under similar conditions. However, its true value lies in the significant enhancement of quantum yield upon N-substitution. This has led to the development of numerous derivatives with improved performance for specific applications.
| Compound | Derivative Type | Relative Quantum Yield (Φ_CL) | Emission Max (λ_em) | Key Features & Applications |
| This compound | Parent Compound | ~0.1 (relative to luminol) | ~425-431 nm | Base structure for derivatization. |
| ABEI | N-alkylated derivative | >1.0 (relative to luminol) | Not specified | Widely used in automated immunoassays. |
| This compound Derivatives with Propyl Sulfonic Group | Hydrophilic derivative | Increased vs. parent compound | Not specified | Increased water solubility and quantum yield. |
| 7-(N,N-dialkylamino)-5-methyl-isoluminol | C5-methylated derivative | 3 to 5 times greater than other efficient isoluminols | Not specified | Designed for high-sensitivity immunoassays. |
Experimental Protocols
General Protocol for this compound Chemiluminescence Demonstration
This protocol outlines a basic procedure to observe the chemiluminescent reaction of this compound. It is intended for demonstration and can be adapted for quantitative analysis using a luminometer.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 3% solution)
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) or Horseradish Peroxidase (HRP) as a catalyst
-
Distilled Water
-
Test tubes or cuvettes
-
Pipettes
Solution Preparation:
-
Solution A (this compound Stock):
-
Dissolve a small amount of this compound (e.g., 5 mg) in 1 mL of 1M NaOH.
-
Dilute with distilled water to a final volume of 100 mL. This solution should be stored in a dark bottle.
-
-
Solution B (Oxidant/Catalyst Solution):
-
To 100 mL of distilled water, add 5 mL of 3% hydrogen peroxide.
-
Add a small amount (e.g., 20 mg) of potassium ferricyanide as a catalyst and dissolve completely. Alternatively, an appropriate concentration of HRP can be used, often in a buffer solution like Tris or PBS at a slightly alkaline pH.
-
Procedure:
-
In a darkened room or a luminometer, take 1 mL of Solution A in a clean test tube or cuvette.
-
Using a pipette, rapidly inject 1 mL of Solution B into the test tube containing Solution A.
-
Observe the immediate emission of blue light. The glow will be transient, lasting from several seconds to minutes depending on the reagent concentrations and catalyst used.
Protocol for Protein Labeling with an this compound Derivative
This protocol provides a conceptual framework for labeling a protein (e.g., an antibody) with an N-hydroxysuccinimide (NHS) ester derivative of this compound.
Materials:
-
This compound-NHS ester derivative
-
Protein (e.g., antibody) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0)
-
Quenching solution (e.g., Tris buffer, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.
-
Ensure the protein solution is concentrated (e.g., 2-10 mg/mL) and in an amine-free buffer at the recommended pH.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved this compound-NHS ester to the protein solution. The optimal ratio must be determined empirically but often starts in the range of 10:1 to 40:1 (label:protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes.
-
-
Purification:
-
Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein, which will now be conjugated with the this compound derivative. The labeled protein can be identified by its absorbance at 280 nm.
-
-
Characterization:
-
Determine the labeling ratio (moles of this compound per mole of protein) using spectrophotometry.
-
Assess the chemiluminescent activity of the conjugate in a luminometer using an appropriate trigger solution (e.g., H₂O₂ and HRP in an alkaline buffer).
-
References
- 1. When was Luminol reagent invented and used - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Luminol - Wikipedia [en.wikipedia.org]
- 3. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]
Thermochemical properties and stability of isoluminol
An In-depth Technical Guide on the Thermochemical Properties and Stability of Isoluminol
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Technical Information Division Subject: Comprehensive Technical Guide on the Thermochemical Properties and Stability of this compound
Introduction
This compound, with the chemical name 4-aminophthalhydrazide or 6-amino-2,3-dihydrophthalazine-1,4-dione, is a prominent synthetic organic compound widely recognized for its chemiluminescent properties[1][2]. It serves as a critical reagent in a multitude of analytical applications, from immunoassays and environmental monitoring to forensic science[3][4]. Its utility stems from a high luminescence quantum yield—reportedly greater than its isomer, luminol—and good solubility in aqueous and polar organic solvents[1].
This technical guide provides a detailed overview of the known physicochemical characteristics, thermochemical properties, and stability profile of this compound. While specific experimentally-determined thermodynamic values such as enthalpy of formation are not extensively reported in publicly available literature, this document outlines the standard experimental protocols required for their determination, offering a framework for researchers. The guide also details the mechanism of its hallmark chemiluminescence reaction and illustrates its application in a common workflow.
Core Physicochemical Properties
This compound is a relatively stable synthetic compound generally appearing as a white to light yellow powder. Compared to its more common isomer, luminol, the this compound molecule is more polar and hydrophilic. This increased polarity is attributed to the position of the amino group on the phthalhydrazide structure, which also influences its membrane permeability, making it a valuable probe for extracellular reactive oxygen species.
| Property | Value | Source(s) |
| IUPAC Name | 6-amino-2,3-dihydrophthalazine-1,4-dione | |
| Synonyms | 4-Aminophthalhydrazide, this compound | |
| CAS Number | 3682-14-2 | |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | White to light yellow powder | |
| Solubility | Soluble in water and most polar organic solvents | |
| Chemiluminescence | High quantum yield, emits blue light upon oxidation |
Thermochemical Properties and Experimental Determination
Precise thermochemical data for this compound are essential for understanding its energetic stability and reaction thermodynamics. While specific experimental values are not readily found in the literature, the following sections detail the standard methodologies used to obtain them.
Theoretical Calculation Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) theory, followed by second-order perturbation theory (CASPT2), can be employed to model reaction energy surfaces, calculate activation energies, and determine thermodynamic parameters like Gibbs free energy for complex processes, including chemiluminescence.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability.
Experimental Protocol: Bomb Calorimetry The standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation is calculated, is determined using an isoperibol bomb calorimeter.
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the calorimeter's bomb. A fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (±0.001 °C).
-
Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation:
-
The raw temperature change (ΔT) is corrected for heat exchange with the surroundings.
-
The gross heat of combustion (Q_total) is calculated using the formula: Q_total = C_cal * ΔT, where C_cal is the predetermined energy equivalent of the calorimeter system.
-
Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual atmospheric nitrogen.
-
The standard enthalpy of combustion (ΔcH°) is calculated in kJ/mol.
-
Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, based on the known enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).
-
Thermal Stability Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal stability of a compound, identifying melting points, decomposition temperatures, and other phase transitions.
Experimental Protocol: DSC and TGA
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed into an aluminum or ceramic pan.
-
Instrumentation Setup: The analysis is conducted under a controlled, inert atmosphere (e.g., nitrogen gas flow at 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., 25 °C to 400 °C).
-
Data Analysis:
-
TGA Curve: Plots the percentage of mass loss versus temperature. A sharp drop in mass indicates decomposition.
-
DSC Curve: Plots the heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization events. The onset temperature of the decomposition peak is a key indicator of thermal stability.
-
Chemical Stability and Degradation Kinetics
This compound is considered a relatively stable compound, a property essential for its use in diagnostic kits and analytical reagents. However, its stability can be affected by environmental factors such as pH, temperature, humidity, light, and the presence of oxidizing agents. Forced degradation studies are performed to identify potential degradation products and determine degradation pathways and kinetics.
Experimental Protocol: Forced Degradation Study
This protocol is designed to assess the stability of this compound under stress conditions, consistent with regulatory guidelines like those from the ICH.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media. A control sample, protected from stress, is also prepared.
-
Acidic Hydrolysis: 0.1 M HCl, incubated at 60 °C.
-
Alkaline Hydrolysis: 0.1 M NaOH, incubated at 60 °C.
-
Oxidative Degradation: 3% H₂O₂, stored at room temperature.
-
Thermal Degradation: Solution stored at 60 °C and solid sample stored at 60°C/75% RH.
-
Photostability: Solution and solid samples exposed to a calibrated light source (e.g., Xenon lamp) providing UV and visible output.
-
-
Time-Point Analysis: Samples are drawn at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately neutralized or diluted as necessary to halt further degradation.
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set to a wavelength appropriate for this compound.
-
-
Data Analysis and Kinetics:
-
The peak area of the intact this compound is monitored over time.
-
The natural logarithm of the concentration (or peak area) is plotted against time. A linear plot indicates first-order degradation kinetics.
-
The degradation rate constant (k) is determined from the slope of the line.
-
The half-life (t₁/₂) is calculated as 0.693 / k.
-
New peaks appearing in the chromatogram are identified as degradation products, and their structures can be elucidated using LC-MS/MS.
-
Presentation of Stability Data
The results of a kinetic stability study would be summarized as shown in the template table below.
| Stress Condition | Reaction Order | Rate Constant, k (units) | Half-life, t₁/₂ (units) | Major Degradation Products |
| 0.1 M HCl, 60 °C | e.g., First-Order | Value | Value | Characterized by MS |
| 0.1 M NaOH, 60 °C | e.g., First-Order | Value | Value | Characterized by MS |
| 3% H₂O₂, 25 °C | e.g., First-Order | Value | Value | Characterized by MS |
| Photolytic (UV/Vis) | e.g., Zero-Order | Value | Value | Characterized by MS |
Note: The values in this table are illustrative placeholders. Specific experimental determination is required.
Chemiluminescence Reaction and Application Workflow
The most important property of this compound is its ability to produce light via a chemical reaction. This process forms the basis of its widespread use in highly sensitive detection assays.
Chemiluminescence Reaction Mechanism
The chemiluminescence of this compound is an oxidation reaction that occurs under alkaline conditions.. The reaction is typically catalyzed by a peroxidase, such as horseradish peroxidase (HRP), or metal ions. The process involves the formation of a dianion, which reacts with an oxidant (e.g., hydrogen peroxide) to form an unstable organic peroxide intermediate. This intermediate rapidly decomposes, releasing molecular nitrogen and forming an excited-state 4-aminophthalate dianion. As the excited molecule relaxes to its ground state, it emits the excess energy as a photon of visible (blue) light.
Caption: General reaction pathway for the catalyzed chemiluminescence of this compound.
Application: Chemiluminescence Immunoassay (CLIA) Workflow
This compound and its derivatives, such as ABEI (N-(4-aminobutyl)-N-ethylthis compound), are frequently used as labels covalently attached to antibodies or antigens in immunoassays. The stability and high quantum yield of these labels enable highly sensitive quantification of analytes. The following diagram illustrates a typical workflow for an indirect CLIA.
Caption: Experimental workflow for an indirect chemiluminescence immunoassay (CLIA).
Conclusion
This compound is a cornerstone chemiluminescent reagent with favorable properties of high quantum yield and good aqueous solubility. While it is generally regarded as a stable molecule, this guide highlights the absence of comprehensive, publicly available experimental data for its core thermochemical properties, such as enthalpy of formation. The detailed experimental protocols provided herein for calorimetry, thermal analysis, and forced degradation studies offer a clear roadmap for researchers to systematically characterize this compound and its derivatives. A thorough understanding of these fundamental properties is crucial for optimizing its use in existing applications and for the rational design of next-generation chemiluminescent probes in diagnostics and drug development.
References
- 1. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. This compound | C8H7N3O2 | CID 95014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Desheng's Brief Introduction to the Synthesis Process of this compound Production - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Methodological & Application
Isoluminol-Based Chemiluminescence Immunoassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of isoluminol-based chemiluminescence immunoassays (CLIA). CLIA is a powerful analytical technique that combines the specificity of immunoassays with the high sensitivity of chemiluminescent detection. This compound and its derivatives are widely used labels in CLIA due to their high quantum yield, stability, and well-characterized conjugation chemistry.[1] This technology is particularly valuable in clinical diagnostics, drug discovery, and biomarker validation for its quantitative accuracy and high sensitivity.[2]
Principle of this compound-Based CLIA
This compound-based CLIA typically utilizes horseradish peroxidase (HRP) as an enzymatic label. In the presence of hydrogen peroxide (H₂O₂) and an enhancer solution, HRP catalyzes the oxidation of this compound. This reaction produces an unstable, electronically excited intermediate, 3-aminophthalate, which emits photons as it decays to its ground state. The emitted light, typically in the blue region of the spectrum (around 425 nm), is measured by a luminometer, and its intensity is proportional to the amount of HRP-labeled analyte or antibody in the sample.[3][4]
The use of enhancers, such as phenols or metallic ions, can significantly increase the intensity and duration of the light emission, thereby improving the assay's sensitivity.[5]
Key Advantages of this compound-Based CLIA
-
High Sensitivity: The enzymatic amplification of the chemiluminescent signal allows for the detection of analytes at very low concentrations, often in the picogram to femtogram range.
-
Wide Dynamic Range: CLIA offers a broad linear range for analyte quantification compared to other immunoassay techniques like ELISA.
-
Low Background Noise: Since the signal is generated by a chemical reaction and not by light excitation, there is minimal background interference, leading to a high signal-to-noise ratio.
-
Speed and Automation: The reaction kinetics are rapid, and the procedure is amenable to high-throughput automation.
Quantitative Performance Data
The performance of this compound-based CLIAs can vary depending on the assay format, analyte, and specific reagents used. The following table summarizes typical performance characteristics reported in the literature for various analytes.
| Analyte | Assay Format | Sensitivity (LOD) | Dynamic Range | Precision (%CV) | Reference |
| Estradiol | Competitive CLIA | 5.30 pg/mL | 17.07–2376.22 pg/mL | Not Specified | |
| Progesterone | Competitive CLIA | 0.1 fmol | Not Specified | 10% - 16% | |
| Estriol | Competitive CLIA | 0.04 nmol/L | Not Specified | 10% - 16% | |
| Monoclonal Antibody | Sandwich CLEIA | 9.3 pg/mL | 10–400 pg/mL | Not Specified | |
| Fentanyl | Competitive CLEIA | 1.05 pg/mL | Not Specified | Intra-assay: 2.5–5.2%, Inter-assay: 4.5–11.9% |
Signaling Pathway and Experimental Workflows
This compound Chemiluminescence Reaction Pathway
The following diagram illustrates the horseradish peroxidase (HRP) catalyzed chemiluminescent reaction of an this compound derivative.
Caption: HRP-catalyzed oxidation of this compound leading to light emission.
Experimental Workflow: Sandwich CLIA for Large Molecules
This workflow is suitable for the detection of large molecules with multiple epitopes, such as proteins and antibodies.
References
- 1. ub.edu [ub.edu]
- 2. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide reaction for the quantitation of atezolizumab, a monoclonal antibody used for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a marker in direct chemiluminescence immunoassays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Reactive Oxygen Species Using Isoluminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, including cell signaling and host defense, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the accurate detection and quantification of ROS are paramount in biomedical research and drug development. Isoluminol, a derivative of luminol, is a highly sensitive chemiluminescent probe particularly suited for the specific detection of extracellular ROS. Its physicochemical properties render it largely impermeable to cell membranes, thus enabling the differentiation between extracellular and intracellular ROS pools.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the detection of ROS.
Principle of Detection
The detection of ROS using this compound is based on a chemiluminescent reaction. In the presence of ROS, particularly superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), and a peroxidase enzyme such as horseradish peroxidase (HRP), this compound is oxidized. This oxidation reaction leads to the formation of an excited-state intermediate, which upon relaxation to its ground state, emits light. The intensity of the emitted light is proportional to the amount of ROS present in the sample. A key advantage of using this compound is its limited ability to cross biological membranes due to its polar and hydrophilic nature, making it a specific tool for measuring extracellular ROS.[1]
Signaling Pathways and Experimental Workflow
Cellular ROS Production Signaling Pathway
The production of extracellular ROS in phagocytic cells like neutrophils is primarily mediated by the NADPH oxidase enzyme complex. Upon stimulation by various agonists, such as phorbol myristate acetate (PMA) or opsonized bacteria, the cytosolic components of NADPH oxidase translocate to the plasma membrane and assemble with the membrane-bound components to form the active enzyme. This enzyme then catalyzes the production of superoxide anions in the extracellular space.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Horseradish Peroxidase-Catalyzed Isoluminol Chemiluminescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The horseradish peroxidase (HRP)-catalyzed chemiluminescence assay utilizing isoluminol is a highly sensitive detection method with broad applications in various fields, including biomedical research and drug development. This technique relies on the principle that in the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of this compound, leading to the emission of light. The intensity of the emitted light is proportional to the amount of HRP present, which can be correlated to the quantity of the target molecule in a sample.
This compound, a structural isomer of luminol, is a key reagent in this assay. Due to its more hydrophilic nature, this compound is particularly well-suited for detecting extracellular reactive oxygen species (ROS) as it does not readily cross cell membranes.[1] This characteristic provides a distinct advantage in specific applications where the measurement of extracellular analytes is crucial.
These application notes provide detailed protocols for the use of the HRP-catalyzed this compound chemiluminescence assay in Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and the detection of extracellular ROS.
Data Presentation
Table 1: Comparison of Luminol and this compound in HRP-Catalyzed Chemiluminescence Assays
| Feature | Luminol | This compound | Key Considerations |
| Chemical Name | 3-Aminophthalhydrazide | 4-Aminophthalhydrazide | The position of the amino group affects the molecule's properties. |
| Permeability | Lipo/hydrophilic, can penetrate cell membranes | More polar and hydrophilic, limited membrane permeability[1][2] | This compound is preferred for specific detection of extracellular analytes.[1] |
| Luminescence | Strong chemiluminescence | Higher luminescence efficiency than luminol in some systems | The choice of substrate can impact signal intensity. |
| Primary Use | General chemiluminescent detection (intracellular and extracellular) | Primarily for detection of extracellular reactive oxygen species[1] | Application-specific selection is important. |
Table 2: Performance Characteristics of HRP-Isoluminol/Luminol Chemiluminescence Assays
| Application | Analyte | Detection Limit (LOD) / Range | Signal Duration | Reference |
| ELISA | Bevacizumab | LOD: 9.3 pg/mL; LOQ: 28.2 pg/mL; Dynamic Range: 10-400 pg/mL | - | |
| ELISA | Aflatoxin B1 | LOD: 1 pg/mL (in buffer) | - | |
| Western Blot | General Protein | Picogram to femtogram range | Can last for several hours, but decreases over time | |
| ROS Detection | Superoxide Anion | Can detect release from as few as 250 neutrophils | Real-time measurement | |
| Pesticide Detection | Asulam | LOD: 1.5 pM (0.35 ng/L) in pure water | - |
Signaling Pathway and Experimental Workflows
Chemiluminescent Reaction Pathway
The fundamental chemical reaction involves the HRP-catalyzed oxidation of this compound in the presence of an oxidant, typically hydrogen peroxide. This reaction proceeds through an excited-state intermediate, 3-aminophthalate, which upon relaxation to its ground state, emits light.
Caption: HRP-Catalyzed this compound Chemiluminescence Reaction.
Experimental Workflow for Chemiluminescent ELISA
The following diagram outlines the key steps in performing a sandwich ELISA with HRP-catalyzed this compound chemiluminescent detection.
Caption: Workflow for HRP-Isoluminol Chemiluminescent ELISA.
Experimental Workflow for Chemiluminescent Western Blot
This diagram illustrates the general procedure for detecting a target protein in a western blot using an HRP-conjugated secondary antibody and an this compound-based substrate.
Caption: Workflow for HRP-Isoluminol Chemiluminescent Western Blot.
Experimental Protocols
Protocol 1: HRP-Isoluminol Chemiluminescent ELISA
This protocol describes a sandwich ELISA for the quantification of a target antigen.
Materials:
-
High-binding 96-well opaque microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
HRP-conjugated detection antibody
-
This compound-based chemiluminescent substrate kit (containing this compound/enhancer solution and peroxide buffer)
-
Plate luminometer
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Substrate Preparation: Prepare the chemiluminescent working solution by mixing the this compound/enhancer solution and the peroxide buffer according to the manufacturer's instructions. Protect the solution from light.
-
Signal Generation: Add 100 µL of the working substrate solution to each well.
-
Measurement: Immediately measure the relative light units (RLU) using a plate luminometer, typically at a wavelength of 425 nm.
Protocol 2: HRP-Isoluminol Chemiluminescent Western Blot
This protocol outlines the detection of a target protein on a membrane following western blotting.
Materials:
-
Membrane with transferred proteins (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
This compound-based chemiluminescent substrate kit
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane thoroughly three to five times for 5-10 minutes each with wash buffer.
-
Substrate Incubation: Prepare the this compound working solution as per the manufacturer's instructions. Drain excess wash buffer from the membrane and incubate it with the substrate solution for 1-5 minutes.
-
Imaging: Remove the membrane from the substrate solution and place it in a plastic wrap or a sheet protector. Acquire the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.
Protocol 3: Detection of Extracellular Reactive Oxygen Species (ROS)
This protocol is designed for the real-time detection of extracellular ROS, such as superoxide anion, released from cells.
Materials:
-
Cell suspension
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound solution
-
Horseradish Peroxidase (HRP) solution
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, or a specific agonist)
-
96-well opaque microplate
-
Luminometer with kinetic reading capabilities
Procedure:
-
Cell Preparation: Prepare a suspension of cells in the assay buffer at the desired concentration.
-
Assay Setup: In a 96-well opaque plate, add the cell suspension.
-
Reagent Addition: Add this compound and HRP to the wells to achieve the final desired concentrations.
-
Baseline Measurement: Place the plate in a luminometer pre-warmed to 37°C and measure the baseline chemiluminescence for a few minutes.
-
Stimulation: Add the stimulant to the wells to induce ROS production.
-
Kinetic Measurement: Immediately start the kinetic measurement of chemiluminescence over time. The signal intensity will increase as ROS are produced and react with the this compound-HRP system.
-
Data Analysis: The rate of ROS production can be determined from the slope of the chemiluminescence signal over time.
Conclusion
The HRP-catalyzed this compound chemiluminescence assay is a powerful and versatile tool for sensitive detection in a variety of applications. Its high sensitivity and, in the case of this compound, its specificity for extracellular analytes, make it an invaluable technique for researchers in life sciences and drug development. The provided protocols and data offer a comprehensive guide to implementing this technology in the laboratory. Proper optimization of antibody concentrations, incubation times, and substrate conditions is crucial for achieving the best results.
References
Application Notes and Protocols for the Synthesis of Isoluminol Derivatives for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isoluminol derivatives and their application in protein labeling. This compound and its derivatives are key reagents in chemiluminescence-based detection systems, offering high sensitivity and low background signals, making them ideal for immunoassays and other biological assays.
Introduction
This compound, an isomer of luminol, serves as a scaffold for a variety of chemiluminescent labels. While luminol's quantum yield decreases upon substitution of its amino group, this compound's efficiency is enhanced, making it a more suitable candidate for derivatization and conjugation to biomolecules.[1] A widely used derivative, N-(4-Aminobutyl)-N-ethylthis compound (ABEI), offers a terminal amino group for conjugation.[2][3] However, direct labeling of proteins, which are rich in amino groups, with ABEI can be challenging and often requires modification of ABEI to introduce a carboxyl group for subsequent activation.[2][4]
This guide focuses on the synthesis of carboxylated this compound derivatives and their activation as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins to form stable amide bonds. We also present data on the improved properties of certain derivatives, such as enhanced water solubility and chemiluminescence quantum yields, achieved through chemical modifications like the introduction of a propyl sulfonic group.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives, providing a comparative overview of their chemiluminescence efficiency and stability.
Table 1: Relative Chemiluminescence Efficiency of this compound Derivatives
| Compound | Relative Chemiluminescence Efficiency (vs. Luminol) | Reference |
| Luminol | 1.0 | |
| ABEI | ~4.0 | |
| LM-3 | Not specified | |
| LM-4 | Not specified |
Note: The chemiluminescence efficiency of ABEI is approximately 4-fold higher than that of luminol under specific standard oxidation conditions.
Table 2: Stability of LM-3-NHS
| Condition | Purity Decrease | Duration | Reference |
| Solid, frozen at -20°C | ~3% | 10 months | |
| Dissolved in DMF at 4°C | Not specified | Not specified | |
| Dissolved in DMF at 25°C | Not specified | Not specified |
Note: LM-3-NHS is a carboxylated this compound derivative activated as an N-hydroxysuccinimide ester.
Signaling Pathways and Experimental Workflows
Visual representations of the synthesis and protein labeling processes are provided below using Graphviz (DOT language) to aid in understanding the experimental workflows.
Caption: Synthesis and activation of a carboxylated this compound derivative.
Caption: General workflow for labeling proteins with this compound-NHS esters.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of carboxylated this compound derivatives and their subsequent use in protein labeling.
Protocol 1: Synthesis of Carboxylated this compound Derivative (LM-3)
This protocol describes the synthesis of a carboxylated this compound derivative, referred to as LM-3 in the literature, which can be subsequently activated for protein labeling.
Materials:
-
Starting aminophthalhydrazide
-
Diethyl sulfate
-
5-bromovaleronitrile
-
Sulfuric acid (H₂SO₄)
-
Acetic acid (AcOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: N-Ethylation: React the starting aminophthalhydrazide with diethyl sulfate at 110°C for 24 hours.
-
Step 2: Alkylation with 5-bromovaleronitrile: The product from Step 1 is then reacted with 5-bromovaleronitrile in DMF at 120°C for 24 hours to introduce the nitrile-terminated alkyl chain.
-
Step 3: Hydrolysis to Carboxylic Acid: The nitrile group is hydrolyzed to a carboxylic acid by heating in a mixture of H₂SO₄, water, and acetic acid at 70°C for 16 hours.
-
Step 4: Cyclization: The final cyclization to form the phthalhydrazide structure is achieved by reacting the product from Step 3 with hydrazine hydrate in ethanol at 50°C for 24 hours. The resulting product is the carboxylated this compound derivative (LM-3).
Protocol 2: Activation of Carboxylated this compound to its NHS Ester (LM-3-NHS)
This protocol details the activation of the carboxyl group of LM-3 to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.
Materials:
-
Carboxylated this compound derivative (LM-3)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the carboxylated this compound derivative (LM-3) in anhydrous DMSO.
-
Add N-hydroxysuccinimide (NHS) and EDC to the solution.
-
Stir the reaction mixture at 40°C for 12 hours.
-
The resulting product, LM-3-NHS, can be isolated and purified. It has been shown to be stable for at least 10 months when stored as a solid at -20°C.
Protocol 3: Labeling of Proteins with this compound-NHS Ester
This protocol provides a general procedure for labeling proteins, such as antibodies, with the synthesized this compound-NHS ester.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
This compound-NHS ester (e.g., LM-3-NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3
-
Purification supplies: Sephadex G-25 column or ultrafiltration device (e.g., 10K MWCO for IgG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
-
Prepare the this compound-NHS Ester Stock Solution:
-
Shortly before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add a calculated amount of the this compound-NHS ester stock solution. The optimal molar ratio of NHS ester to protein needs to be determined empirically but typically ranges from 10:1 to 20:1.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted label and byproducts using a Sephadex G-25 column equilibrated with PBS. The first colored band to elute is the labeled protein.
-
Alternatively, for smaller scale reactions, use an ultrafiltration device to wash the labeled protein with PBS.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL), which is the average number of this compound molecules per protein molecule. This can be achieved using spectrophotometry, measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the this compound derivative.
-
Conclusion
The synthesis of carboxylated this compound derivatives and their subsequent conversion to NHS esters provides a robust and efficient method for labeling proteins with chemiluminescent tags. These labeled proteins are valuable reagents for developing sensitive immunoassays and other bioanalytical methods. The introduction of hydrophilic groups can further enhance the properties of these labels by increasing their water solubility and chemiluminescence quantum yield, while also reducing non-specific binding in assay systems. The protocols and data presented here offer a comprehensive guide for researchers to implement these techniques in their own laboratories.
References
- 1. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]
- 2. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Detection of Hydrogen Peroxide in Biological Samples Using Isoluminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, including cell signaling, immune responses, and oxidative stress-related diseases.[1] Accurate and sensitive detection of H₂O₂ in biological samples is crucial for advancing research and development in various fields. Isoluminol, a structural isomer of luminol, offers a highly sensitive chemiluminescent method for H₂O₂ quantification.[2] This document provides detailed application notes and protocols for the use of this compound in the detection of hydrogen peroxide in biological samples such as cell culture supernatants and serum.
This compound, in the presence of a catalyst such as horseradish peroxidase (HRP), reacts with hydrogen peroxide to produce an excited-state intermediate that emits light upon relaxation.[3] The intensity of the emitted light is directly proportional to the concentration of H₂O₂ in the sample. A key advantage of this compound over luminol is its lower cell membrane permeability, making it a more specific probe for detecting extracellular H₂O₂.[4]
Principle of the Assay
The this compound-based chemiluminescence assay for hydrogen peroxide detection is centered around the HRP-catalyzed oxidation of this compound. In this reaction, HRP facilitates the transfer of electrons from this compound to hydrogen peroxide, resulting in the formation of an electronically excited 3-aminophthalate derivative. As this excited molecule returns to its ground state, it emits photons of light, typically in the blue region of the visible spectrum (~425 nm).[3] The quantum yield of this reaction can be significantly enhanced by various compounds, leading to increased sensitivity.
Data Presentation
Quantitative Comparison of Luminol and this compound-Based Assays for H₂O₂ Detection
| Parameter | Luminol-Based Assay | This compound-Based Assay | References |
| Detection Limit | As low as 0.3 ppb | Generally in the low micromolar (µM) range, can be enhanced | |
| Linear Range | 0.5 - 12 mM (hemoglobin-based) | Dependent on enhancer and reaction conditions | |
| Specificity | Detects both intra- and extracellular H₂O₂ | Primarily detects extracellular H₂O₂ | |
| pH Optimum | ~8.5 - 10.5 | Similar to luminol, dependent on the peroxidase used | |
| Enhancers | p-iodophenol, 4-(imidazol-1-yl)phenol | Similar enhancers can be used |
Typical Performance Characteristics of an this compound-HRP H₂O₂ Assay
| Parameter | Typical Value |
| Limit of Detection (LOD) | 4.6 µM |
| Limit of Quantitation (LOQ) | 15.5 µM |
| Linear Range | 10 - 120 µM |
| Precision (RSD) | < 5% |
Note: These values are illustrative and can vary depending on the specific assay conditions, reagents, and instrumentation used.
Experimental Protocols
Protocol 1: Detection of H₂O₂ in Cell Culture Supernatant
This protocol is designed for the real-time measurement of extracellular H₂O₂ released from cultured cells.
Materials:
-
This compound (or N-(4-Aminobutyl)-N-ethylthis compound - ABEI)
-
Horseradish Peroxidase (HRP), Type VI-A
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (phenol red-free)
-
96-well white, opaque microplates
-
Luminometer
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO or a suitable buffer to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light.
-
HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of PBS. Store in aliquots at -20°C.
-
Hydrogen Peroxide Standard (1 M): Prepare a 1 M stock solution from a 30% H₂O₂ solution. The concentration should be verified spectrophotometrically (extinction coefficient at 240 nm is 43.6 M⁻¹cm⁻¹).
-
Working Assay Solution: On the day of the experiment, prepare a fresh working assay solution containing this compound and HRP in phenol red-free cell culture medium or PBS. Optimal concentrations should be determined empirically, but a starting point is 100 µM this compound and 10 µg/mL HRP.
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, opaque microplate at the desired density and allow them to adhere overnight.
-
Cell Treatment: On the day of the experiment, replace the culture medium with phenol red-free medium. Treat the cells with the desired stimuli to induce H₂O₂ production. Include appropriate controls (e.g., untreated cells, vehicle control).
-
Standard Curve Preparation: Prepare a serial dilution of H₂O₂ standards (e.g., from 0 to 100 µM) in phenol red-free medium.
-
Assay Initiation: Add the working assay solution to both the sample and standard wells.
-
Chemiluminescence Measurement: Immediately place the microplate in a luminometer and measure the light emission. The signal can be measured kinetically over time or as an endpoint reading.
-
Data Analysis: Subtract the background chemiluminescence from the blank wells. Plot the standard curve of chemiluminescence intensity versus H₂O₂ concentration. Determine the H₂O₂ concentration in the experimental samples from the standard curve.
Protocol 2: Detection of H₂O₂ in Serum Samples
This protocol describes a method for measuring H₂O₂ levels in serum. Due to the complexity of the serum matrix, sample preparation is critical.
Materials:
-
All materials listed in Protocol 1
-
Serum samples
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation
-
Potassium hydroxide (KOH) for neutralization
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 100 µL of ice-cold 10% TCA or 1 M PCA.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding KOH. Monitor the pH to bring it to approximately 7.4.
-
-
Standard Curve Preparation: Prepare H₂O₂ standards in a buffer that mimics the treated serum supernatant.
-
Assay Procedure:
-
Pipette the prepared samples and H₂O₂ standards into a 96-well white, opaque microplate.
-
Add the working assay solution (containing this compound and HRP) to all wells.
-
-
Chemiluminescence Measurement and Data Analysis: Follow steps 5 and 6 from Protocol 1.
Mandatory Visualizations
Signaling Pathway of this compound-Based H₂O₂ Detection
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. goldbio.com [goldbio.com]
- 4. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Superoxide Anion Release: An Application Note on the Isoluminol-Enhanced Chemiluminescence Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The production of reactive oxygen species (ROS) is a critical component of cellular signaling and the innate immune response. Among these, the superoxide anion (O₂⁻) is a primary radical species generated by the NADPH oxidase complex in phagocytic cells like neutrophils.[1] Accurate measurement of extracellular superoxide release is crucial for understanding inflammatory processes, immune function, and the effects of therapeutic agents. This application note provides a detailed protocol for the sensitive detection of superoxide anion release from cellular sources using isoluminol-enhanced chemiluminescence.
This compound, a derivative of luminol, is a highly sensitive chemiluminescent probe that specifically detects extracellular ROS.[2][3] Its hydrophilic nature prevents it from readily crossing cell membranes, making it an ideal tool for measuring the release of superoxide from cells. The light-emitting reaction is dependent on a peroxidase, typically horseradish peroxidase (HRP), which is added to the assay system to overcome the limitations of endogenous peroxidases.[2] The specificity of the assay for superoxide is confirmed by the significant inhibition of the chemiluminescent signal in the presence of superoxide dismutase (SOD), an enzyme that rapidly converts superoxide to hydrogen peroxide and oxygen.[2] This method is sensitive enough to detect superoxide release from as few as 250 neutrophils, making it suitable for real-time analysis of cellular activation.
Signaling Pathway of Superoxide Anion Production
Superoxide anion production in phagocytes is primarily mediated by the NADPH oxidase enzyme complex. Upon cellular stimulation by various agonists, cytosolic components of the NADPH oxidase complex translocate to the membrane to assemble the active enzyme. This complex then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion.
Caption: Signaling pathway of NADPH oxidase activation and superoxide production.
Experimental Protocol
This protocol details the measurement of superoxide anion release from human neutrophils stimulated with phorbol myristate acetate (PMA).
Materials and Reagents:
-
Human Polymorphonuclear Neutrophils (PMNs)
-
This compound
-
Horseradish Peroxidase (HRP)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Superoxide Dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well white, flat-bottom microplate
-
Luminometer
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.
-
HRP Stock Solution (1000 U/ml): Dissolve HRP in HBSS. Store at -20°C.
-
PMA Stock Solution (1 mg/ml): Dissolve PMA in DMSO. Store at -20°C.
-
SOD Stock Solution (10,000 U/ml): Dissolve SOD in HBSS. Store at 4°C.
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the desired working concentrations in HBSS.
Experimental Workflow:
Caption: Experimental workflow for measuring superoxide release.
Assay Procedure:
-
Cell Preparation: Isolate human neutrophils using a standard method (e.g., density gradient centrifugation). Resuspend the cells in HBSS to a final concentration of 1 x 10⁶ cells/ml.
-
Assay Setup: In a 96-well white microplate, add the following components in the order listed:
-
50 µl of cell suspension (5 x 10⁴ cells/well).
-
50 µl of HBSS.
-
50 µl of reagent mix containing this compound (final concentration 5 µM) and HRP (final concentration 8 U/ml).
-
For control wells to confirm superoxide specificity, add SOD to a final concentration of 100 U/ml.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes in the luminometer's chamber to equilibrate.
-
Stimulation: Initiate the reaction by adding 50 µl of PMA (final concentration 0.05 µM) or an equivalent volume of HBSS (for unstimulated control) to each well.
-
Measurement: Immediately begin measuring the chemiluminescence in a luminometer. Perform a kinetic reading over 30-60 minutes, with measurements taken every 1-2 minutes.
Data Presentation
The results of the this compound-enhanced chemiluminescence assay can be presented as kinetic curves (chemiluminescence intensity versus time) or as integrated total light output.
Table 1: Representative Quantitative Data for PMA-Stimulated Neutrophils
| Condition | Peak Chemiluminescence (RLU) | Total Chemiluminescence (RLU over 30 min) |
| Unstimulated Neutrophils | 5,000 ± 1,200 | 150,000 ± 35,000 |
| PMA-Stimulated Neutrophils | 250,000 ± 45,000 | 7,500,000 ± 1,200,000 |
| PMA-Stimulated + SOD | 15,000 ± 3,500 | 400,000 ± 90,000 |
RLU: Relative Light Units. Values are representative and may vary depending on experimental conditions.
Conclusion
The this compound-enhanced chemiluminescence assay is a robust and highly sensitive method for the real-time measurement of extracellular superoxide anion release from cells. Its specificity, when coupled with the use of SOD as a control, makes it an invaluable tool for researchers in immunology, pharmacology, and drug development to investigate cellular oxidative processes and the effects of various compounds on ROS production. Careful adherence to the protocol and appropriate controls will ensure reliable and reproducible results.
References
- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-enhanced chemiluminescence: a sensitive method to study the release of superoxide anion from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new chemiluminescence paradox: selective inhibition of this compound-amplified activity in phagocytes by peptides from annexin AI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoluminol in Forensic Science for Blood Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of latent bloodstains is a critical aspect of forensic science, providing invaluable evidence in criminal investigations. While luminol has been the gold standard for presumptive blood detection for decades, its isomer, isoluminol, presents an alternative with distinct chemical and physical properties. This document provides detailed application notes and protocols for the use of this compound in the detection of blood, drawing comparisons with the well-established luminol reagent. It is important to note that while luminol is widely used in forensic casework, this compound's application in this specific field is less documented, with its primary use being in clinical diagnostics and immunoassays.[1][2] The protocols for this compound presented here are adapted from its use in clinical hemoglobin detection.
Principle of Chemiluminescence in Blood Detection
Both luminol and this compound rely on the principle of chemiluminescence, a chemical reaction that produces light. The iron-containing heme group in hemoglobin, a protein found in red blood cells, acts as a catalyst in the oxidation of these compounds by an oxidizing agent, typically hydrogen peroxide, in an alkaline solution.[2] This reaction produces an excited-state intermediate, 3-aminophthalate, which then decays to a lower energy state by emitting photons of light, observed as a characteristic blue glow.[3][4]
Comparative Analysis: this compound vs. Luminol
While both compounds operate on the same principle, their structural differences lead to variations in their performance characteristics.
| Property | This compound | Luminol | References |
| Chemical Structure | 4-aminophthalhydrazide | 3-aminophthalhydrazide | |
| Chemiluminescence Quantum Yield | Potentially higher than luminol, especially when derivatized. | Relatively lower than some this compound derivatives. | |
| Solubility in Water | Generally more soluble. | Less soluble in water. | |
| Application in Forensics | Not routinely used; primarily in clinical assays. | Widely used as a standard presumptive test for blood. | |
| Hydrophilicity | More hydrophilic. | More lipophilic. |
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and luminol in the context of blood/hemoglobin detection. Data for this compound is primarily from clinical or analytical studies.
Table 1: Sensitivity for Hemoglobin/Blood Detection
| Reagent | Limit of Detection (LOD) | Sample Matrix | Method | References |
| This compound | 0.02 mg/L | Serum | Chemiluminescence Assay | |
| Luminol | Can detect blood diluted up to 1:1,000,000 | Various | Presumptive field test |
Table 2: Potential Interferences and False Positives
| Interfering Substance | Effect on this compound | Effect on Luminol | Mitigation Strategies | References |
| Household Bleach (Sodium Hypochlorite) | Expected to cause a strong false-positive reaction. | Strong false-positive reaction, often a bright, brief flash. | Allow the area to air out; experienced analysts may distinguish the reaction. | |
| Copper and its alloys | Expected to catalyze the reaction, causing a false positive. | Catalyzes the reaction, causing a false positive. | Further confirmatory tests are required. | |
| Horseradish and other peroxidases | Expected to cause a false-positive reaction. | Causes a false-positive reaction. | Confirmatory tests for blood are necessary. | |
| Certain paints and varnishes | Potential for false-positive reactions. | Can cause false-positive reactions. | Testing a clean area of the same material as a control. | |
| Rust (Iron oxides) | Expected to cause a false-positive reaction. | Can cause a false-positive reaction. | Confirmatory tests are essential. |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling these reagents. Work in a well-ventilated area.
Protocol 1: Preparation of this compound Working Solution (Adapted from Clinical Methods)
Materials:
-
This compound (4-aminophthalhydrazide)
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrogen peroxide (H₂O₂) 3% solution
-
Distilled or deionized water
-
Microperoxidase (as an optional enhancer)
-
Spray bottle
Procedure:
-
Prepare Alkaline Solution: Dissolve a suitable amount of sodium hydroxide in distilled water to achieve a pH between 11 and 12.
-
Dissolve this compound: Dissolve a small amount of this compound powder in the alkaline solution. The exact concentration may need to be optimized, but a starting point of 0.1 g per 100 mL can be tested.
-
Prepare Oxidizer Solution: In a separate container, dilute the 3% hydrogen peroxide solution with distilled water. A 1:10 dilution is a reasonable starting point.
-
Combine Solutions: Immediately before use, mix the this compound solution and the diluted hydrogen peroxide solution in the spray bottle. The ratio can be optimized, but a 1:1 ratio is a common starting point.
-
(Optional) Add Enhancer: For enhanced and more stable light emission, a small amount of microperoxidase can be added to the final working solution.
Protocol 2: Application of this compound for Latent Blood Detection
Materials:
-
Prepared this compound working solution in a spray bottle
-
Camera capable of long-exposure photography
-
Tripod
-
Control samples (known bloodstain and a negative control area)
-
Complete darkness at the scene
Procedure:
-
Darken the Scene: Ensure the area to be tested is in complete darkness. Light from any source will interfere with the detection of the faint chemiluminescence.
-
Prepare for Photography: Set up the camera on a tripod. Use a long exposure setting (e.g., 30 seconds or more) and a wide aperture.
-
Apply the Reagent: Lightly spray the area suspected of containing bloodstains with the this compound working solution. A fine mist is sufficient; do not oversaturate the area.
-
Observe and Document: Observe for a blue-to-blue-green glow. The chemiluminescence is transient, so observation and photography should be done immediately upon application.
-
Use Controls: Spray a known positive control (a small, known bloodstain) and a negative control area to ensure the reagent is working correctly and to assess background reactivity.
-
Confirmation: Any observed chemiluminescence is a presumptive positive result for blood and must be confirmed with a more specific test, such as a test for the presence of human hemoglobin and subsequent DNA analysis.
Visualizations
Chemiluminescence Pathway of this compound
Caption: this compound chemiluminescence pathway catalyzed by heme.
Experimental Workflow for Latent Blood Detection
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do you know the difference between luminol and this compound? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Antibodies with Isoluminol Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescence immunoassays (CLIAs) offer a highly sensitive and robust platform for the detection and quantification of a wide range of analytes, from hormones and disease biomarkers to therapeutic drugs.[1][2] The exceptional sensitivity of CLIA is largely attributed to the use of labels that, upon a chemical reaction, produce light, which can be measured with high precision.[1][3] Among the various chemiluminescent compounds, isoluminol and its derivatives have emerged as highly effective labels due to their high quantum efficiency, stability, and versatility in conjugation chemistry.[4]
This document provides detailed application notes and experimental protocols for the labeling of antibodies with this compound derivatives, with a particular focus on N-(4-Aminobutyl)-N-ethylthis compound (ABEI), a widely used and efficient label. These guidelines are intended to assist researchers in developing sensitive and reliable immunoassays for their specific applications.
Principle of this compound-Based Chemiluminescence
This compound is a structural isomer of luminol. While luminol itself can be used as a chemiluminescent label, derivatives of this compound, particularly those with substitutions on the amino group, exhibit significantly enhanced light emission efficiency. The chemiluminescent reaction is an oxidation process, typically initiated by hydrogen peroxide in an alkaline environment and often catalyzed by substances like microperoxidase or horseradish peroxidase (HRP). This reaction leads to the formation of an excited-state intermediate, which upon decaying to its ground state, releases energy in the form of light. The intensity of the emitted light is directly proportional to the concentration of the labeled molecule.
A key advantage of using this compound derivatives like ABEI is their ability to be covalently linked to proteins, such as antibodies, without a significant loss of chemiluminescent activity. This allows for the development of direct immunoassays where the primary or secondary antibody is labeled, simplifying the assay procedure and improving performance.
Featured this compound Derivative: N-(4-Aminobutyl)-N-ethylthis compound (ABEI)
ABEI is a prominent this compound derivative valued for its relatively high chemiluminescence efficiency and an alkyl-bridging group that facilitates conjugation to other molecules. Its terminal amino group allows for straightforward labeling of molecules containing a carboxylic group, which can be activated using N-hydroxysuccinimide (NHS) esters. For labeling proteins like antibodies, which primarily have accessible amino groups (lysine residues), ABEI can be modified to have a terminal carboxyl group or an NHS ester can be synthesized for direct protein labeling.
Quantitative Performance Data
The performance of immunoassays utilizing ABEI-labeled antibodies is characterized by high sensitivity and good precision. The following tables summarize typical performance data gathered from various studies.
Table 1: Analytical Performance of an ABEI-Based Automated Immunoassay (Maglumi® X6 for PIVKA-II)
| Parameter | Low Concentration (56 mAU/mL) | High Concentration (5026 mAU/mL) |
| Within-run CV (%) | 17.19 | 3.65 |
| Between-run CV (%) | 1.47 | 2.14 |
| Accuracy (Bias %) | 13.51 | 0.53 |
Table 2: Analytical Performance of an ABEI-Based Fully Automated Immunoassay (Maglumi® 800 for AMH)
| Parameter | Low Internal Quality Control | High Internal Quality Control |
| Within-run CV (%) | < 3 | < 3 |
| Between-run CV (%) | < 3 | < 3 |
Table 3: Comparison of Chemiluminescence Efficiency of this compound Derivatives
| Compound | Relative Chemiluminescence Efficiency (Compared to Luminol) |
| Luminol | 1 |
| ABEI | ~4 |
| LM-1 (Carboxyl derivative) | Slightly higher than ABEI |
| LM-2 (Carboxyl derivative) | Slightly higher than ABEI |
Experimental Protocols
Protocol 1: Antibody Purification Prior to Labeling
Objective: To prepare a purified antibody solution free of interfering substances for efficient labeling. Commercial antibodies often contain stabilizers like BSA or preservatives with primary amines (e.g., sodium azide, Tris buffer) that must be removed.
Materials:
-
Antibody solution
-
Protein A or Protein G affinity chromatography column
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Dialysis tubing or centrifugal ultrafiltration units (e.g., 10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Column Equilibration: Equilibrate the Protein A or G column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: If necessary, exchange the buffer of the antibody solution to the Binding Buffer using a centrifugal ultrafiltration unit or dialysis.
-
Antibody Binding: Load the prepared antibody solution onto the equilibrated column. Allow the sample to pass through the column slowly to ensure efficient binding of the IgG to the resin.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove non-bound proteins and other contaminants.
-
Elution: Elute the bound antibody with Elution Buffer. Collect fractions of approximately 1 mL into tubes containing a small amount of Neutralization Buffer (e.g., 50-100 µL) to immediately neutralize the low pH of the eluate.
-
Concentration and Buffer Exchange: Pool the antibody-containing fractions. Perform a buffer exchange into PBS using dialysis or a centrifugal ultrafiltration unit. This step also serves to concentrate the antibody.
-
Quantification: Determine the concentration of the purified antibody by measuring the absorbance at 280 nm (A280). For a typical IgG, an A280 of 1.4 corresponds to a concentration of 1 mg/mL.
Protocol 2: Labeling of Antibody with ABEI-NHS Ester
Objective: To covalently conjugate an NHS-ester activated this compound derivative to the primary amines of the purified antibody.
Materials:
-
Purified antibody in PBS (1-2 mg/mL)
-
ABEI-NHS ester (or a carboxyl derivative of ABEI activated with NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or centrifugal ultrafiltration unit
Procedure:
-
Antibody Preparation: Adjust the concentration of the purified antibody to 1-2 mg/mL in Labeling Buffer.
-
ABEI-NHS Ester Preparation: Immediately before use, dissolve the ABEI-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved ABEI-NHS ester to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted ABEI-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Separate the ABEI-labeled antibody from unreacted ABEI and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Alternatively, use a centrifugal ultrafiltration unit to wash and concentrate the labeled antibody.
-
Storage: Store the purified ABEI-labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a stabilizer like bovine serum albumin (BSA) may be beneficial for long-term stability.
Protocol 3: Sandwich CLIA using ABEI-Labeled Antibody
Objective: To perform a sandwich immunoassay to detect a specific antigen using an ABEI-labeled detection antibody.
Materials:
-
Microtiter plates (96-well, white or black for luminescence)
-
Capture antibody (unlabeled)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
ABEI-labeled detection antibody
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Trigger Solution A (e.g., Hydrogen Peroxide solution)
-
Trigger Solution B (e.g., Sodium Hydroxide solution)
-
Luminometer
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer (e.g., to 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Antigen Incubation: Add 100 µL of antigen standards or samples (diluted in Assay Buffer) to the appropriate wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Discard the antigen solution and wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the ABEI-labeled detection antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
Washing: Discard the detection antibody solution and wash the plate 5 times with Wash Buffer to remove any unbound labeled antibody.
-
Signal Generation and Measurement:
-
Place the plate in a luminometer.
-
Inject Trigger Solution A followed by Trigger Solution B into each well according to the luminometer's protocol.
-
Measure the chemiluminescent signal (Relative Light Units, RLU) immediately. The light emission is typically rapid.
-
-
Data Analysis: Construct a standard curve by plotting the RLU values against the concentration of the antigen standards. Use the standard curve to determine the concentration of the antigen in the samples.
Visualizations
Caption: Workflow for antibody labeling with ABEI-NHS ester.
Caption: Workflow and mechanism of a sandwich CLIA.
Caption: Simplified signaling pathway of ABEI chemiluminescence.
References
- 1. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Effect of the luminol signal enhancer selection on the curve parameters of an immunoassay and the chemiluminescence intensity and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of this compound derivatives with a terminal carboxyl group for protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Isoluminol in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of isoluminol-based chemiluminescence in the detection of various environmental pollutants. This compound, a structural isomer of luminol, offers high sensitivity and specificity, making it a valuable tool for rapid and efficient environmental monitoring.
Detection of Heavy Metals in Aqueous Samples
Heavy metal contamination in water sources poses a significant threat to human health and ecosystems. This compound-based chemiluminescence provides a rapid and sensitive method for the detection of various heavy metal ions. The principle of detection often relies on the catalytic effect of metal ions on the chemiluminescence reaction of this compound with an oxidizing agent, typically hydrogen peroxide (H₂O₂).
Application Notes:
This compound, in the presence of an oxidizing agent like hydrogen peroxide, produces a weak chemiluminescence signal. Certain heavy metal ions can catalyze this reaction, leading to a significant enhancement of the light emission. This enhancement is proportional to the concentration of the metal ion, allowing for quantitative analysis. The method is highly sensitive and can be adapted for the detection of various metal ions, including copper (Cu²⁺), cobalt (Co²⁺), and iron (Fe²⁺), which are known to catalyze the luminol reaction.[1] While direct protocols for a wide range of heavy metals using this compound are still under development, the principles are analogous to luminol-based methods. For instance, a portable biosensor using luminol has been developed for the detection of mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) by measuring the inhibition of horseradish peroxidase (HRP)-catalyzed luminol chemiluminescence.[2][3]
Quantitative Data:
| Analyte | Method | Matrix | Detection Limit | Linear Range | Recovery Rate (%) | Reference |
| Lead (Pb²⁺) | Luminol-HRP Inhibition | Water | 0.7 µg/L | - | 98-104 | [2] |
| Mercury (Hg²⁺) | Luminol-HRP Inhibition | Water | 1 µg/L | - | 98-104 | [2] |
| Cadmium (Cd²⁺) | Luminol-HRP Inhibition | Water | 0.02 µg/L | - | 98-104 | |
| Lead (Pb²⁺) | Chemiluminescent Immunoassay | Water, Food, Feed | 0.1 ng/mL (LOD) | 0.2 - 50 ng/mL | 80.1 - 98.8 | |
| Iron (Fe²⁺) | Luminol-O₂ | Aqueous | 1 nM (LOD) | 1 nM - 1 µM | - |
Experimental Protocol: General Procedure for Heavy Metal Detection
This protocol is a general guideline and may require optimization for specific heavy metals and sample matrices.
Materials:
-
This compound stock solution (e.g., 1 mM in 0.1 M NaOH)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 M)
-
Buffer solution (e.g., carbonate buffer, pH 10)
-
Standard solutions of the target heavy metal ion
-
Water samples for analysis
-
Luminometer or a chemiluminescence detector
Procedure:
-
Sample Preparation: Filter water samples to remove particulate matter. Adjust the pH of the sample if necessary to match the optimal pH for the chemiluminescence reaction.
-
Reaction Mixture Preparation: In a cuvette or a suitable reaction vessel, mix a specific volume of the buffer solution, this compound stock solution, and the water sample (or standard solution).
-
Initiation of Chemiluminescence: Inject a specific volume of the hydrogen peroxide solution into the reaction mixture to initiate the chemiluminescence reaction.
-
Measurement: Immediately measure the chemiluminescence intensity using a luminometer. The peak intensity or the integrated light emission over a specific time is recorded.
-
Calibration: Construct a calibration curve by plotting the chemiluminescence intensity versus the concentration of the standard solutions.
-
Quantification: Determine the concentration of the heavy metal in the water sample by interpolating its chemiluminescence intensity on the calibration curve.
Experimental Workflow for Heavy Metal Detection
Caption: Workflow for heavy metal detection using this compound chemiluminescence.
Detection of Pesticides in Environmental Samples
Pesticide residues in soil and water can have detrimental effects on the environment and human health. This compound-based biosensors offer a sensitive and rapid screening tool for the detection of various classes of pesticides, particularly organophosphates and carbamates. These methods often rely on the inhibition of an enzyme, such as acetylcholinesterase (AChE), by the pesticide.
Application Notes:
The principle of detection involves the inhibition of an enzyme-catalyzed reaction that produces a chemiluminescent signal. For instance, AChE hydrolyzes acetylcholine to produce choline, which can then be oxidized by choline oxidase to produce hydrogen peroxide. The H₂O₂ produced then reacts with this compound in the presence of a catalyst (e.g., horseradish peroxidase) to generate light. Pesticides that inhibit AChE will reduce the rate of H₂O₂ production, leading to a decrease in the chemiluminescence signal. The degree of inhibition is proportional to the pesticide concentration. N-(aminobutyl)-N-(ethylthis compound) (ABEI), a derivative of this compound, has been functionalized onto graphene quantum dots to create a dual-signal (chemiluminescence and fluorescence) sensing array for the differentiation of pesticides such as thiamethoxam, flubendiamide, dimethoate, dipterex, and chlorpyrifos.
Quantitative Data:
| Analyte | Method | Matrix | Detection Limit | Linear Range | Recovery Rate (%) | Reference |
| Malathion | Electrochemiluminescence Aptasensor | Vegetables | 2.75 x 10⁻³ ng/mL (LOD) | 1.0 x 10⁻² - 1.0 x 10³ ng/mL | 94.21 - 99.63 | |
| Paraoxon | Fluorescent Biosensor | Apple and Tomato Juice | 1.62 x 10⁻⁶ nM (LOD) | - | - | |
| Dichlorvos | Fluorescent Biosensor | Apple and Tomato Juice | 0.23 nM (LOD) | - | - |
Experimental Protocol: this compound-Based Biosensor for Pesticide Detection
This protocol outlines a general procedure for an AChE-based biosensor.
Materials:
-
This compound solution
-
Hydrogen peroxide solution
-
Acetylcholinesterase (AChE) solution
-
Choline oxidase solution
-
Acetylcholine solution
-
Horseradish peroxidase (HRP) solution
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Pesticide standards and samples
-
Luminometer
Procedure:
-
Enzyme Immobilization (if applicable): Covalently immobilize AChE and choline oxidase onto a solid support (e.g., magnetic beads, microplate wells).
-
Sample/Standard Incubation: Incubate the immobilized enzymes with the pesticide standard or sample for a specific period to allow for enzyme inhibition.
-
Wash Step: Wash the solid support to remove any unbound pesticide.
-
Substrate Addition: Add the acetylcholine solution to the immobilized enzymes and incubate to allow for the enzymatic reaction to produce H₂O₂.
-
Chemiluminescence Reaction: Transfer the supernatant containing the generated H₂O₂ to a new reaction vessel containing this compound, HRP, and buffer.
-
Measurement: Immediately measure the chemiluminescence intensity.
-
Data Analysis: Calculate the percentage of enzyme inhibition caused by the pesticide. Create a calibration curve by plotting the percentage of inhibition against the pesticide concentration. Determine the pesticide concentration in the sample from the calibration curve.
Signaling Pathway for Pesticide Detection
Caption: Signaling pathway of an this compound-based biosensor for pesticide detection.
Detection of Organic Pollutants
This compound-based chemiluminescence can also be employed for the detection of various organic pollutants. The mechanism can involve either enhancement or quenching of the chemiluminescence signal in the presence of the target analyte.
Application Notes:
The detection of organic pollutants can be based on their ability to either participate in the chemiluminescent reaction, thus enhancing the light output, or to interfere with the reaction, leading to a quenching of the signal. For instance, some phenolic compounds can enhance the luminol-H₂O₂ reaction. Conversely, other organic molecules can act as radical scavengers, quenching the chemiluminescence. The choice of the specific reaction conditions, such as the catalyst and pH, can be tailored to achieve selectivity for different classes of organic pollutants.
Quantitative Data:
Quantitative data for the direct detection of a wide range of organic pollutants using this compound is currently limited in publicly available literature. The development of specific methods is an active area of research.
Experimental Protocol: General Procedure for Organic Pollutant Detection (Quenching Method)
This protocol describes a general approach based on the quenching of a stable this compound chemiluminescence system.
Materials:
-
This compound solution
-
Hydrogen peroxide solution
-
Catalyst solution (e.g., Co²⁺ solution or HRP)
-
Buffer solution
-
Organic pollutant standards and samples
-
Luminometer
Procedure:
-
Establish a Stable Baseline: In a luminometer, create a reaction mixture that produces a stable and measurable chemiluminescence signal. This typically involves a continuous flow or a batch reaction of this compound, H₂O₂, and a catalyst in a buffer.
-
Sample/Standard Introduction: Introduce a known volume of the organic pollutant standard or the environmental sample into the stable chemiluminescence system.
-
Measure Signal Quenching: Record the decrease in the chemiluminescence intensity upon the addition of the sample or standard.
-
Calibration: Generate a calibration curve by plotting the degree of quenching (the difference between the initial and final chemiluminescence intensity) against the concentration of the organic pollutant standard.
-
Quantification: Determine the concentration of the organic pollutant in the sample based on the measured quenching and the calibration curve.
Logical Relationship for Quenching-Based Detection
Caption: Logical diagram of quenching-based detection of organic pollutants.
References
Troubleshooting & Optimization
Common interfering substances in isoluminol assays
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to interfering substances in isoluminol-based chemiluminescence immunoassays (CLIA).
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in this compound assays?
This compound assays, like other immunoassays, are susceptible to interference from various endogenous and exogenous substances that can lead to inaccurate results.[1][2] The most frequently encountered interferents are hemoglobin (from hemolysis), bilirubin (from icterus), and lipids (from lipemia).[3][4][5] Other potential interferents include certain drugs, cross-reacting substances, heterophile antibodies, and components from sample collection devices.
Q2: How do these substances interfere with the assay?
Interference can manifest as either falsely high (positive interference) or falsely low (negative interference) results. The mechanisms are varied:
-
Hemoglobin: Can cause interference, though modern electrochemiluminescence immunoassays are generally less susceptible than spectrophotometric assays. Hemolysis has been shown to cause significant interference for specific analytes like folate and vitamin D.
-
Bilirubin: High concentrations of bilirubin (icterus) can interfere with some assays, though its effect is often less pronounced than that of hemoglobin or lipids.
-
Lipids: Lipemia, the presence of a high concentration of lipids, can cause turbidity which scatters light, a primary interference mechanism in optical assays. This can significantly affect immunoturbidimetric methods. Lipemia has been shown to interfere with assays for analytes like progesterone and vitamin D.
-
Chemicals & Catalysts: Substances like sodium hypochlorite (bleach), copper ions, and peroxidases from plant sources can catalyze the chemiluminescent reaction, leading to false-positive signals.
-
Endogenous Antibodies: Heterophile antibodies or human anti-animal antibodies (HAAA) can cross-link the capture and detection antibodies in a sandwich assay, mimicking the analyte and causing a false positive, or they can block antibody binding sites, causing a false negative.
Q3: How can I identify if interference is affecting my results?
A key indicator of interference is a discrepancy between the assay results and the clinical picture or other laboratory findings. Several laboratory techniques can help identify interference:
-
Serial Dilution: Diluting the sample can reduce the concentration of the interfering substance. If interference is present, the analyte concentration will not be linear across the dilutions; once the interferent is sufficiently diluted, the corrected analyte concentration should plateau.
-
Spike and Recovery: This method assesses matrix effects by adding a known amount of analyte to a sample and measuring the recovery. Low recovery suggests the presence of an interfering substance in the sample matrix.
-
Alternate Method Testing: Comparing results with a different assay platform that uses different antibodies or detection methods can be useful, as they are often not susceptible to the same interferences.
-
Use of Blocking Agents: Commercially available kits can be used to pretreat samples to neutralize potential interferences from heterophile or antianimal antibodies.
Troubleshooting Guide
Issue: Weak or No Signal
-
Possible Cause: An interfering substance is quenching the chemiluminescent signal or inhibiting the enzyme reaction (e.g., HRP). Sodium azide, for instance, is a known inhibitor of peroxidase reactions.
-
Troubleshooting Steps:
-
Review sample for visual signs of hemolysis or lipemia.
-
Perform a spike and recovery experiment to check for matrix inhibition.
-
If a known inhibitor is suspected (e.g., from buffer components), remove it through sample purification or use an alternative buffer system.
-
Issue: High Background or False Positives
-
Possible Cause: The sample may contain a substance that non-specifically triggers or enhances the chemiluminescent reaction, such as bleach, metal ions, or certain peroxidases. Alternatively, heterophile antibodies could be cross-linking the assay antibodies.
-
Troubleshooting Steps:
-
Investigate the sample collection and handling process for potential contamination.
-
Test for heterophile antibodies by re-analyzing the sample after treatment with a blocking agent.
-
Run the sample on an alternative assay platform to see if the result is concordant.
-
Issue: Inconsistent or Non-Reproducible Results
-
Possible Cause: The concentration of an interferent may vary between aliquots or sample preparations. Lipemic samples, in particular, can be non-homogenous, leading to variability.
-
Troubleshooting Steps:
-
Ensure thorough mixing of samples before aliquoting, especially if lipemia is suspected.
-
Consider sample clarification steps like centrifugation or chemical precipitation to remove lipids.
-
Perform serial dilutions to see if results become more consistent once the interferent is diluted out.
-
Data on Common Interfering Substances
The following table summarizes the effects of common endogenous interferents on various immunoassays. Note that the level of interference is highly assay-specific.
| Interfering Substance | Analyte Affected | Platform / Assay Type | Interference Effect & Concentration Threshold |
| Hemoglobin | Folate, 25-hydroxyvitamin D, PTH, ß-crosslaps, Anti-TPO, Anti-Tg | Electrochemiluminescence | Significant interference observed. |
| Ferritin, Folate | Immulite 2500 (CLIA) | Clinically significant interference. | |
| Angiotensin I, Angiotensin II, Renin | Chemiluminescence Immunoassay | Identified as a potential interfering substance. | |
| Bilirubin | Estradiol, Testosterone | Immulite 2500 (CLIA) | Clinically significant interference. |
| Amikacin | Enzyme Multiplied Immunoassay | Interference detected at 20 mg/dL of bilirubin. | |
| Conjugated Bilirubin | Beckman Coulter AU Analyzers | Monoclonal and polyclonal immunoglobulins can cause false positive or negative results. | |
| Lipids (Triglycerides) | Testosterone | Immulite 2500 (CLIA) | Clinically significant interference. |
| 25-hydroxyvitamin D, Progesterone | Electrochemiluminescence | Significant interference observed. | |
| Angiotensin I, Angiotensin II, Renin | Chemiluminescence Immunoassay | Identified as a potential interfering substance. | |
| SARS-CoV-2 Antibodies | Roche Cobas (ECLIA) | Mild interference noted in negative samples at triglycerides ≥3100 mg/dL, but qualitative result was unaffected. |
Experimental Protocols
Protocol 1: Interference Testing via Spiking
This protocol, adapted from CLSI Guideline EP07-A2, is used to determine the effect of a specific substance on an assay.
-
Prepare a Sample Pool: Collect a sample pool of the matrix (e.g., serum, plasma) that is free of the analyte of interest or has a known low concentration.
-
Prepare Interferent Stock: Create a concentrated stock solution of the potential interfering substance (e.g., hemolysate, bilirubin solution, or a lipid emulsion like Intralipid).
-
Spike Samples:
-
Test Samples: Add increasing volumes of the interferent stock to aliquots of the sample pool to create a range of interferent concentrations.
-
Control Sample: Add an equivalent volume of the interferent's solvent to an aliquot of the sample pool.
-
-
Assay: Analyze all samples according to the standard this compound assay protocol.
-
Analyze Data: Calculate the percentage difference between the results of the spiked samples and the control sample. A difference greater than a predefined limit (e.g., 10%) is considered significant interference.
Protocol 2: Spike and Recovery for Matrix Effect Assessment
This protocol helps determine if components within a specific sample matrix are interfering with analyte detection.
-
Prepare Samples (in triplicate):
-
Neat Matrix: The user's sample, unspiked. This measures the endogenous analyte level.
-
Spiked Buffer (Control): A known concentration of the analyte is added to the standard assay buffer.
-
Spiked Matrix (Test): The same known concentration of analyte is added to the user's sample.
-
-
Assay: Run all prepared samples according to the standard protocol.
-
Calculate Percent Recovery:
-
Percent Recovery = [(Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer] x 100
-
-
Interpret Results: A recovery close to 100% indicates no significant matrix interference. A lower or higher recovery suggests the presence of interfering substances.
Visual Guides
Caption: Workflow for troubleshooting unexpected results and identifying potential interference.
References
- 1. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 2. myadlm.org [myadlm.org]
- 3. Evaluation of the interference due to haemoglobin, bilirubin and lipids on Immulite 2500 assays: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of endogenous interferences on several electrochemiluminescent immunoassays - La Rivista Italiana della Medicina di Laboratorio 2022 Dicembre;18(4):196-202 - Minerva Medica - Journals [minervamedica.it]
Technical Support Center: Troubleshooting Isoluminol-Based Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in isoluminol-based detection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its detection mechanism differ from luminol?
This compound, like its isomer luminol, is a chemiluminescent substrate that emits light upon oxidation, typically catalyzed by horseradish peroxidase (HRP) in the presence of an oxidant like hydrogen peroxide (H₂O₂). The key difference lies in their physicochemical properties. This compound is more polar and hydrophilic than luminol.[1] This characteristic makes it less likely to passively diffuse across cell membranes. Consequently, this compound-based detection is particularly well-suited for measuring reactive oxygen species (ROS) in the extracellular environment, as it is less prone to interference from intracellular components.[1]
Q2: What are the critical components of an this compound-based detection assay?
A successful this compound-based assay relies on the optimal functioning and interplay of several key components:
-
This compound Substrate: The light-emitting molecule.
-
Oxidizing Agent: Typically hydrogen peroxide (H₂O₂), which is required for the oxidation of this compound.
-
Catalyst: Horseradish peroxidase (HRP) is the most commonly used enzyme to catalyze the reaction.
-
Enhancers: These are chemical compounds that can significantly increase the intensity and duration of the chemiluminescent signal.
-
Alkaline Buffer: The reaction is highly pH-dependent and requires an alkaline environment for optimal light emission.
Q3: Can I use reagents and protocols designed for luminol with this compound?
While the fundamental principles are similar, direct substitution may not yield optimal results. Due to differences in their chemical properties, the optimal concentrations of substrate, enhancer, and the ideal pH for the reaction may vary between luminol and this compound. It is always recommended to optimize the assay conditions specifically for this compound-based detection.
Troubleshooting Guide for Low Signal
This guide addresses common causes of weak or no signal in this compound-based assays, such as Western blotting and ELISA, and provides actionable solutions.
Problem 1: Weak or No Chemiluminescent Signal
| Possible Cause | Recommended Solution |
| Antibody Issues | |
| Insufficient primary or secondary antibody concentration. | Optimize antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.[2][3][4] |
| Primary and secondary antibodies are not compatible. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary antibody for a mouse primary antibody). |
| Antibody has lost activity due to improper storage or handling. | Use fresh antibody dilutions for each experiment. Verify the storage conditions and expiration date of the antibodies. A dot blot can be performed to check antibody activity. |
| Substrate and Reagent Issues | |
| This compound substrate is degraded or expired. | Use a fresh, unexpired substrate. Protect the substrate from light and store it according to the manufacturer's instructions. |
| Inadequate concentration of hydrogen peroxide (H₂O₂). | Prepare fresh H₂O₂ solution. The optimal concentration may need to be determined experimentally. |
| HRP enzyme activity is compromised. | Ensure the HRP-conjugated antibody is stored correctly and has not expired. Some reagents, like sodium azide, can inhibit HRP activity and should be avoided in wash buffers. |
| Reagents not at optimal temperature. | Allow all reagents, especially the substrate solution, to equilibrate to room temperature before use. Cold reagents can slow down the enzymatic reaction, leading to a weaker signal. |
| Procedural and Experimental Condition Issues | |
| Sub-optimal pH of the reaction buffer. | The chemiluminescent reaction is pH-sensitive. Ensure the buffer is at the optimal alkaline pH as recommended by the substrate manufacturer. |
| Insufficient incubation times. | Increase the incubation time for the primary antibody, secondary antibody, or the substrate. Overnight incubation of the primary antibody at 4°C can sometimes enhance the signal. |
| Excessive or stringent washing steps. | Reduce the number or duration of wash steps, or decrease the detergent concentration in the wash buffer. |
| Membrane (in Western blotting) was allowed to dry out. | Keep the membrane moist at all times during the incubation and washing steps. |
Data Presentation: Optimizing Antibody Concentrations
A checkerboard titration is a common method to determine the optimal concentrations of primary and secondary antibodies. Below is an example of how to structure the results.
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal Intensity (Relative Light Units) | Signal-to-Noise Ratio |
| 1:1000 | 1:5000 | 850,000 | 85 |
| 1:1000 | 1:10000 | 720,000 | 90 |
| 1:1000 | 1:20000 | 550,000 | 92 |
| 1:2000 | 1:5000 | 680,000 | 113 |
| 1:2000 | 1:10000 | 600,000 | 150 |
| 1:2000 | 1:20000 | 450,000 | 130 |
| 1:5000 | 1:5000 | 400,000 | 80 |
| 1:5000 | 1:10000 | 320,000 | 95 |
| 1:5000 | 1:20000 | 210,000 | 85 |
In this example, the 1:2000 primary antibody dilution and 1:10000 secondary antibody dilution provide the best signal-to-noise ratio.
Experimental Protocols
Detailed Methododology: this compound-Based Western Blot
-
Protein Separation: Separate protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Signal Detection:
-
Prepare the this compound-based chemiluminescent substrate according to the manufacturer's instructions. Ensure both components (this compound/enhancer and peroxide) are mixed thoroughly.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Drain the excess substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Detailed Methododology: this compound-Based ELISA
-
Coating: Coat a 96-well plate with the capture antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection:
-
Prepare the this compound-based chemiluminescent substrate.
-
Add the substrate to each well.
-
Immediately measure the chemiluminescent signal using a microplate luminometer.
-
Visualizations
Caption: this compound Chemiluminescence Pathway
Caption: Western Blot Workflow
Caption: Troubleshooting Decision Tree
References
- 1. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. licorbio.com [licorbio.com]
Stability of isoluminol in working solutions and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of isoluminol in working solutions and under various storage conditions. Find answers to frequently asked questions and troubleshoot common issues to ensure the reliability and reproducibility of your chemiluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound powder?
A1: Solid this compound should be stored in a cool, dry, and dark environment to ensure its long-term stability. Many suppliers recommend storage at 4°C and protected from light. It is often packaged in brown glass bottles to minimize exposure to light, heat, and moisture, which can degrade the compound.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is common to prepare a concentrated stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO). For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Always protect the stock solution from light.[2]
Q3: How stable is this compound in an aqueous working solution?
A3: For best results, it is highly recommended to prepare the aqueous working solution fresh on the day of the experiment. The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. Generally, hydrazide compounds like this compound are prone to autoxidation and hydrolysis in aqueous environments, which can diminish the chemiluminescent quantum yield over time.
Q4: What factors can cause the degradation of my this compound working solution?
A4: The primary factors that can lead to the degradation of your this compound working solution are:
-
pH: The optimal pH for the chemiluminescence reaction is typically between 9 and 10. However, alkaline conditions can also accelerate the degradation of the reagent.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including the degradation of this compound.
-
Light: Exposure to light, especially UV and visible light, can cause photodegradation of this compound.
-
Oxidizing Agents: While necessary for the chemiluminescence reaction, prolonged exposure to or high concentrations of oxidizing agents (like hydrogen peroxide) can lead to the depletion of the this compound substrate.
-
Contaminants: Contamination with metal cations or microbes can interfere with the reaction and degrade the reagent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | 1. Degraded this compound Solution: The working solution was prepared too far in advance or stored improperly. 2. Inactive Reagents: The stock solution may have expired or been stored incorrectly. 3. Incorrect pH: The pH of the reaction buffer is outside the optimal range for the chemiluminescence reaction. | 1. Always prepare the this compound working solution fresh before each experiment. 2. Check the expiration date of the stock solution and ensure it has been stored under the recommended conditions (-20°C or -80°C, protected from light). 3. Verify the pH of your buffer system to ensure it is optimal for the assay (typically pH 9-10). |
| Rapid Signal Decay | 1. Substrate Depletion: The concentration of the enzyme or catalyst is too high, leading to a rapid consumption of the this compound substrate. 2. Reagent Instability: The working solution is degrading quickly due to adverse conditions (e.g., high temperature, exposure to light). | 1. Optimize the concentration of your enzyme (e.g., HRP) or catalyst. You may need to use less to achieve a more stable signal over time. 2. Protect the working solution from light by using amber tubes or covering them with foil. Perform the experiment at a controlled, stable temperature. |
| High Background Signal | 1. Autoxidation: The this compound may be auto-oxidizing, leading to non-specific light emission. This can be exacerbated by high pH or temperature. 2. Contaminated Reagents: Buffers or water used to prepare solutions may be contaminated. | 1. Ensure the pH of your working solution is not excessively high. Prepare fresh and keep it cool before use. 2. Use high-purity water and fresh, filtered buffers for all reagent preparations. |
| Inconsistent Results Between Experiments | 1. Variable Reagent Preparation: Inconsistencies in the preparation of the working solution (e.g., age, storage time before use) can lead to variability. 2. Different Storage Conditions: Variations in temperature or light exposure of the reagents between assays. | 1. Standardize your protocol for preparing the this compound working solution. Always prepare it at the same time point relative to the start of your assay. 2. Maintain consistent storage conditions for both stock and working solutions. |
Data on Storage and Stability
The stability of this compound is highly dependent on the storage form (solid, stock solution, or working solution). The following table summarizes the recommended conditions.
| Form | Storage Temperature | Storage Duration | Key Considerations |
| Solid Powder | 4°C or Room Temperature | Long-term (Years) | Must be protected from light and moisture. |
| Stock Solution (in DMSO) | -20°C | 1 Month | Protect from light. |
| -80°C | 6 Months | Protect from light. | |
| Aqueous Working Solution | Room Temperature or 2-8°C | < 1 Day | Prepare fresh before use for optimal performance. Sensitive to light, pH, and temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a typical working solution for a chemiluminescence immunoassay.
-
Prepare Buffers: Prepare all necessary buffers (e.g., reaction buffer, wash buffer) and ensure the pH is adjusted correctly. A common reaction buffer is Tris-buffered saline (TBS) at a pH between 9.0 and 9.5.
-
Acclimate Reagents: Allow the this compound stock solution and other required components (e.g., enhancer, hydrogen peroxide) to equilibrate to room temperature before use. Keep them protected from light.
-
Calculate Volumes: Determine the final volume of working solution needed for your experiment. Calculate the required volumes of the this compound stock solution, enhancer solution, and hydrogen peroxide based on their final desired concentrations.
-
Prepare Solution: Just prior to use, in an amber tube or a tube wrapped in foil, add the reaction buffer. Then, add the calculated amount of the enhancer solution and mix gently. Add the this compound stock solution and mix again. Finally, add the hydrogen peroxide solution immediately before adding the solution to your experimental samples.
-
Use Immediately: Use the freshly prepared working solution without delay to ensure maximum signal intensity and reproducibility.
Protocol 2: Testing the Stability of an this compound Working Solution
This protocol provides a method to assess the stability of your prepared working solution over time.
-
Prepare a Batch of Working Solution: Prepare a single, large batch of the this compound working solution according to Protocol 1.
-
Initial Measurement (T=0): Immediately after preparation, take an aliquot of the solution and measure its chemiluminescent output using a luminometer. This will serve as your baseline reading. For a simple test, this can be a reaction with a standardized amount of catalyst (e.g., horseradish peroxidase).
-
Store the Solution: Store the remaining working solution under the conditions you wish to test (e.g., on the benchtop at room temperature, exposed to light vs. in the dark; at 4°C).
-
Time-Point Measurements: At regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours), take another aliquot from the stored solution and measure its chemiluminescent output under the same conditions as the initial measurement.
-
Analyze Data: Calculate the percentage of remaining activity at each time point relative to the T=0 measurement. Plot the percentage of activity versus time to visualize the decay curve and determine the practical useable lifetime of your working solution under those specific conditions.
Visualizations
Caption: Workflow for preparing and using this compound working solution.
Caption: Troubleshooting workflow for weak this compound signal.
References
Quenching of isoluminol chemiluminescence and how to prevent it
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quenching of isoluminol chemiluminescence. It is designed for researchers, scientists, and drug development professionals utilizing this compound-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound chemiluminescence?
This compound, a structural isomer of luminol, is a chemiluminescent reagent that emits light through a chemical reaction.[1] The most common application involves its oxidation by an oxidizing agent, such as hydrogen peroxide (H₂O₂), a reaction catalyzed by an enzyme like horseradish peroxidase (HRP) or a metal catalyst.[1][2] This reaction produces an excited-state intermediate, 3-aminophthalate, which releases a photon of light as it returns to its ground state.[3] The intensity of the emitted light is proportional to the concentration of the analyte being measured.
Q2: What is "quenching" in the context of this compound chemiluminescence?
Quenching is any process that results in a decrease in the intensity of the chemiluminescent signal. This can occur through various mechanisms, including the inhibition of the chemical reaction that produces the light, or the non-radiative deactivation of the excited-state 3-aminophthalate before it can emit a photon. Quenchers are substances that cause this reduction in light output.
Q3: What are the key differences between luminol and this compound?
While both are chemiluminescent reagents, their structural differences lead to different physicochemical properties. This compound is more polar and hydrophilic than luminol, which makes it less permeable to biological membranes. This property makes this compound particularly useful for specifically detecting reactive oxygen species (ROS) in the extracellular environment, as it does not readily enter cells. In contrast, the more lipophilic luminol can cross cell membranes, resulting in a measurement of both intracellular and extracellular ROS.
Visualizing the Reaction and Quenching
The following diagrams illustrate the fundamental processes of this compound chemiluminescence and how quenching can interfere with it.
Caption: The core reaction pathway of this compound chemiluminescence.
Caption: How quenchers can interfere at different stages of the reaction.
Troubleshooting Guide
Q4: Why is my this compound chemiluminescence signal weak or completely absent?
A weak or absent signal is a common issue that can stem from reagent problems or the presence of quenching substances in your sample. Use the following workflow and table to diagnose the problem.
Caption: A troubleshooting workflow for weak or absent chemiluminescent signals.
Common Quenchers of this compound Chemiluminescence
The table below summarizes common substances known to quench this compound chemiluminescence.
| Quencher Category | Specific Examples | Probable Mechanism of Action | Sample Types Commonly Affected |
| Antioxidants | Ascorbic acid (Vitamin C), Vitamin E, Emodin, Skyrin | Scavenging of reactive oxygen species (e.g., H₂O₂) required for the reaction. | Biological fluids (plasma, urine), cell culture media, plant extracts. |
| Metal Ions | Iron (Fe²⁺/Fe³⁺) in certain complexes, Copper (Cu²⁺) | Catalytic decomposition of H₂O₂; formation of inactive complexes with this compound or catalyst. | Environmental water samples, improperly stored buffers, cell lysates. |
| Peptides/Proteins | Peptides derived from Annexin A1 | The precise mechanism is not fully known but is shown to selectively inhibit this compound-amplified systems. | Phagocyte research, cell secretion studies. |
| Organic Compounds | Cysteamine, Diethyldithiocarbamate (DDC), Phenols | Inhibition of peroxidase catalyst; direct reaction with H₂O₂. | Drug discovery compounds, complex biological matrices. |
| Azide | Sodium Azide (NaN₃) | Potent inhibitor of horseradish peroxidase (HRP). Often used as a preservative. | Buffers and solutions containing sodium azide as a preservative. |
Prevention of Quenching
Q5: How can I prevent or minimize quenching in my assay?
Preventing quenching involves a combination of careful sample preparation, reagent optimization, and experimental design.
-
Sample Preparation:
-
Dilution: The simplest method is to dilute the sample to reduce the concentration of the quenching agent below its effective level.
-
Purification: Use techniques like dialysis, gel filtration, or solid-phase extraction (SPE) to remove small molecule quenchers from complex samples like plasma or cell lysates.
-
pH Control: Ensure the final reaction pH is optimal for both light emission and enzyme activity, typically around 8.5. Buffers can be overwhelmed by acidic or basic samples.
-
-
Reagent and Assay Optimization:
-
Use of Enhancers: Certain molecules, such as phenols or benzothiazoles, can enhance and prolong the light signal, potentially overcoming low-level quenching.
-
Chelating Agents: If metal ion quenching is suspected, add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the reaction buffer to sequester the metal ions.
-
Reagent Purity: Use high-purity water and reagents. Avoid buffers containing preservatives like sodium azide if using HRP as a catalyst.
-
-
Experimental Controls:
-
Spike and Recovery: To confirm quenching, spike a known amount of analyte into your sample matrix and a clean buffer. A significantly lower signal in the sample matrix ("low recovery") indicates quenching.
-
Internal Standard: Use a compound with similar chemiluminescent properties that is affected by quenching in the same way as this compound but does not interfere with the primary measurement.
-
Experimental Protocols
Protocol 1: General HRP-Catalyzed this compound Chemiluminescence Assay
This protocol provides a basic framework for detecting an HRP-labeled component, for example, in an immunoassay.
-
Reagent Preparation:
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Substrate Buffer: 100 mM Tris-HCl, pH 8.5.
-
This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Enhancer Stock Solution (Optional): Dissolve p-coumaric acid in DMSO to a concentration of 50 mM.
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a 30 mM solution of H₂O₂ in distilled water immediately before use.
-
Working Detection Reagent: In substrate buffer, add this compound stock to a final concentration of 100 µM, enhancer stock to 250 µM (if used), and H₂O₂ solution to 3 mM. Mix gently and protect from light.
-
-
Assay Procedure (in a 96-well microplate):
-
Perform the binding steps of your immunoassay (e.g., ELISA) to immobilize the HRP-labeled antibody/antigen.
-
Wash the wells thoroughly 3-5 times with Wash Buffer to remove unbound components.
-
After the final wash, add 100 µL of the freshly prepared Working Detection Reagent to each well.
-
Immediately place the plate in a microplate luminometer.
-
Measure the relative light units (RLU) with an integration time of 0.5-2 seconds per well.
-
Protocol 2: Testing for Sample-Induced Quenching
This protocol helps determine if a specific sample or compound is causing chemiluminescence quenching.
-
Prepare a Standard Reaction:
-
In a luminometer tube or well, combine 100 µL of Substrate Buffer (pH 8.5), 10 µL of a fixed, low concentration of HRP, and the components of the Working Detection Reagent (this compound, H₂O₂). This is your Positive Control .
-
-
Prepare Test Reactions:
-
Test Sample: Prepare the same reaction as the Positive Control, but add a small volume (e.g., 5-10 µL) of the sample you suspect is causing quenching.
-
Buffer Control: Prepare a reaction where the test sample is replaced with the same buffer the sample is dissolved in.
-
-
Measurement and Analysis:
-
Measure the chemiluminescence of all reactions immediately after adding all components.
-
Calculate the percent quenching using the following formula: % Quenching = (1 - (Signal_Test / Signal_PositiveControl)) * 100
-
A significant reduction in the signal of the "Test Sample" compared to the "Positive Control" and "Buffer Control" confirms a quenching effect.
-
References
Technical Support Center: Enhancing the Sensitivity of Isoluminol Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of their isoluminol-based immunoassays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassay experiments that can impact sensitivity.
Question: Why is my signal-to-noise ratio low?
A low signal-to-noise ratio can be attributed to either a weak signal or high background. Here’s how to troubleshoot this issue:
-
Low Signal:
-
Sub-optimal Reagent Concentrations: Ensure that the concentrations of your capture antibody, detection antibody, and enzyme conjugate are optimized. Perform a titration experiment for each to determine the optimal concentration.
-
Inactive Enzyme or Substrate: Verify the activity of the horseradish peroxidase (HRP) conjugate and the stability of the luminol/isoluminol substrate. Ensure proper storage conditions and consider using a fresh batch of reagents.
-
Inefficient Washing Steps: Inadequate washing can lead to the removal of bound analyte-antibody complexes. Increase the number of wash cycles or the volume of wash buffer.
-
Short Incubation Times: Insufficient incubation times for antibody-antigen binding or enzyme-substrate reaction can result in a weaker signal. Optimize incubation times to ensure reactions reach completion.[1]
-
-
High Background:
-
Non-specific Binding: This is a common cause of high background. To mitigate this, ensure adequate blocking of the microplate wells. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. Using modern blocking solutions can also reduce variability.[2][3]
-
Cross-Reactivity of Antibodies: The primary or secondary antibodies may be cross-reacting with other molecules in the sample.[2] Use highly specific monoclonal antibodies if possible and consider using antibody diluents designed to reduce cross-reactivity.[2]
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions using high-purity water and reagents.
-
Use of Opaque Plates: For chemiluminescent assays, it is crucial to use opaque, preferably white, microplates to prevent signal crossover between wells and reduce background.
-
Question: I'm observing poor reproducibility between assays. What could be the cause?
Poor reproducibility can stem from several factors related to reagents, equipment, and user technique.
-
Reagent Variability:
-
Batch-to-Batch Variation: Reagents, especially antibodies and enzyme conjugates, can exhibit batch-to-batch differences. It is advisable to purchase reagents in larger lots and qualify each new lot.
-
Improper Reagent Preparation: Inconsistent preparation of buffers and reagent dilutions can lead to variability. Use calibrated pipettes and follow protocols precisely.
-
-
Equipment and Procedural Inconsistencies:
-
Inconsistent Incubation Conditions: Variations in incubation temperature and time can significantly affect reaction kinetics. Use a calibrated incubator and a timer to ensure consistency.
-
Variable Washing Technique: Automated plate washers generally provide better consistency than manual washing. If washing manually, ensure a consistent technique for all wells and plates.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors. Regularly calibrate pipettes and use proper pipetting techniques.
-
-
User Technique:
-
Inconsistent Timing: The timing of reagent additions, especially the chemiluminescent substrate, should be consistent across all wells.
-
Plate Handling: Ensure consistent handling of plates, avoiding exposure to extreme temperatures or light, which can affect reagent stability.
-
Frequently Asked Questions (FAQs)
Q1: How can I chemically enhance the signal in my this compound immunoassay?
The light emission from the HRP-catalyzed oxidation of this compound can be significantly increased by using chemical enhancers. Certain phenolic compounds are particularly effective.
-
Mechanism: Enhancers are thought to act as intermediates in the reaction between the peroxidase, oxidant, and luminol, leading to a more efficient and prolonged light emission.
-
Common Enhancers:
-
p-iodophenol (PIP)
-
p-phenylphenol
-
4-methoxyphenol
-
4-hydroxybiphenyl
-
4-(1H-pyrrol-1-yl)phenol
-
-
Impact: The use of enhancers can increase the light intensity by over 1000-fold compared to the unenhanced reaction. The choice of enhancer can also affect the kinetics of the light emission.
Q2: What is the role of the this compound derivative structure in assay sensitivity?
The chemical structure of the this compound derivative, particularly the linker or bridge connecting it to the antibody or antigen, plays a crucial role in the performance of the immunoassay.
-
Bridge Length: The length of the alkyl bridge can influence both the light yield and the binding affinity of the conjugate.
-
Common Derivatives: N-(4-aminobutyl)-N-ethylthis compound (ABEI) is a widely used derivative due to its high chemiluminescence efficiency and an appropriate linker length for conjugation.
-
Conjugation Chemistry: The method used to conjugate the this compound derivative to the protein is also important. Active ester chemistry is a common and efficient method for this purpose.
Q3: Can the choice of solid phase affect the sensitivity of my assay?
Yes, the solid phase used to immobilize the capture antibody can impact assay performance.
-
Material: Polystyrene microtiter plates are commonly used. The binding characteristics can vary between manufacturers, so it's important to be consistent.
-
Surface Area: Using solid phases with a higher surface area, such as paramagnetic beads, can increase the amount of capture antibody that can be immobilized, potentially leading to a higher signal.
-
Coating Method: The method of antibody immobilization, whether through passive adsorption or covalent coupling, can affect the orientation and activity of the antibody, thereby influencing antigen binding and assay sensitivity.
Q4: How does the biotin-avidin system improve sensitivity in this compound immunoassays?
The biotin-avidin (or streptavidin) system is a powerful signal amplification strategy.
-
High Affinity: The interaction between biotin and avidin is one of the strongest non-covalent bonds known, ensuring a stable and efficient capture of the detection complex.
-
Amplification: An enzyme-conjugated streptavidin molecule can bind to a biotinylated detection antibody. Since multiple biotin molecules can be attached to an antibody, and streptavidin has multiple binding sites for biotin, this allows for the binding of multiple enzyme molecules per antigen, thus amplifying the signal.
-
Application: Labeling streptavidin with an this compound derivative like amino-butyl-ethyl-isoluminol has been shown to enable the development of very sensitive immunoassay methods.
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving this compound immunoassay sensitivity.
Table 1: Effect of Enhancers on Chemiluminescence Signal
| Enhancer | Relative Light Intensity Increase | Reference |
| p-iodophenol | >1000-fold | |
| p-phenylphenol | >1000-fold | |
| 4-(imidazol-1-yl)phenol (IMP) | Potent signal enhancer |
Table 2: Detection Limits of Immunoassays Using Different this compound-Progesterone Conjugates
| This compound Derivative Conjugate | Lowest Detection Limit (fmol) | Reference |
| P-11-HS-ABEI | 0.1 |
*P-11-HS-ABEI: Progesterone-11α-hemisuccinate-N-(4-aminobutyl)-N-ethylthis compound
Table 3: Sensitivity of Direct Chemiluminescence Immunoassays for Steroid Hormones
| Analyte | Sensitivity Range (nmol/L) | Precision (% CV) | Reference |
| Estradiol | 0.04 - 0.54 | 10 - 16 | |
| Progesterone | 0.04 - 0.54 | 10 - 16 | |
| Estriol | 0.04 - 0.54 | 10 - 16 |
Experimental Protocols
Protocol 1: General this compound-Based Sandwich ELISA Workflow
-
Coating: Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a white, opaque 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 2.
-
Signal Development: Prepare the this compound substrate solution with an enhancer according to the manufacturer's instructions. Add 100 µL to each well.
-
Measurement: Immediately measure the chemiluminescence using a luminometer.
Protocol 2: Preparation and Use of an Enhanced Luminol/Isoluminol Substrate
-
Stock Solutions:
-
Luminol/Isoluminol Stock: Prepare a concentrated stock solution (e.g., 100 mM) in a suitable solvent like DMSO.
-
Enhancer Stock: Prepare a concentrated stock solution of the chosen enhancer (e.g., 100 mM p-iodophenol in DMSO).
-
Hydrogen Peroxide Stock: Prepare a stable stock solution of hydrogen peroxide (e.g., 30%).
-
-
Working Buffer: Prepare a suitable buffer, typically in the alkaline range (e.g., Tris or carbonate buffer, pH 8.5-9.5).
-
Substrate Working Solution (Prepare immediately before use):
-
Dilute the luminol/isoluminol stock solution into the working buffer to the final desired concentration (e.g., 1-5 mM).
-
Add the enhancer from the stock solution to its optimal final concentration (this needs to be determined empirically, but a starting point could be 0.1-1 mM).
-
Just before adding to the plate, add hydrogen peroxide to its final concentration (e.g., 1-3 mM).
-
-
Application: Add 100 µL of the freshly prepared enhanced substrate solution to each well of the immunoassay plate and read the luminescence immediately.
Visualizations
Caption: Workflow of a sandwich this compound immunoassay.
Caption: Mechanism of enhanced this compound chemiluminescence.
References
Technical Support Center: Optimizing Isoluminol-Based Assays
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals reduce background noise and enhance signal integrity in isoluminol-based assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked questions (FAQs)
This section addresses common issues that can lead to high background noise in this compound-based assays, providing targeted solutions to enhance your results.
Q1: What are the primary sources of high background noise in this compound-based assays?
High background noise in chemiluminescent assays can mask the true signal, leading to reduced sensitivity and inaccurate results. The most common sources include:
-
Non-Specific Binding: Assay components, such as antibodies or enzyme conjugates, can bind to unoccupied sites on the microplate or membrane. This is a primary contributor to high background signals.
-
Suboptimal Reagent Concentrations: Using primary or secondary antibodies at concentrations that are too high can lead to increased non-specific binding.[1] Similarly, an excessive concentration of the enzyme conjugate can result in a high background.
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the assay surface. The choice of blocking agent and its concentration are critical.[2]
-
Insufficient Washing: Inadequate washing steps can leave unbound antibodies or other reagents in the wells or on the membrane, contributing to the background signal.[3]
-
Substrate Instability or Autoluminescence: The chemiluminescent substrate itself can be a source of background if it is unstable and spontaneously decomposes. Some biological samples also exhibit autofluorescence, which can interfere with signal detection.
-
Presence of Interfering Substances: Components in the sample matrix, such as endogenous peroxidases, biotin, or certain drugs, can interfere with the assay chemistry.[4][5]
Q2: How does the choice of blocking buffer affect background noise?
The blocking buffer is crucial for preventing non-specific binding of assay reagents to the solid phase (e.g., microplate wells or Western blot membrane). Different blocking agents have varying effectiveness depending on the assay system. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.
-
Non-fat dry milk is a cost-effective and generally effective blocking agent. However, it contains a variety of proteins, including the phosphoprotein casein and biotin, which can interfere with certain assays, particularly those detecting phosphoproteins or using avidin-biotin systems.
-
Bovine Serum Albumin (BSA) is a single purified protein and is a good choice for assays where milk-based blockers may cause interference, such as with phospho-specific antibodies.
-
Casein -based blockers can sometimes provide lower backgrounds than BSA or milk.
-
Protein-free blocking buffers are also available and can be useful when protein-based blockers interfere with the assay.
The optimal blocking buffer and concentration should be determined empirically for each specific assay.
Q3: Can the concentration of Tween-20 in my wash buffer be a source of high background?
Tween-20 is a non-ionic detergent commonly added to wash buffers to help reduce non-specific binding. However, the concentration of Tween-20 needs to be optimized.
-
Too low a concentration (e.g., <0.05%) may not be effective at removing non-specifically bound proteins.
-
Too high a concentration can potentially strip away specifically bound antibodies or antigens, leading to a weaker signal. In some cases, high concentrations of Tween-20 have been reported to increase background noise.
Typically, a concentration of 0.05% to 0.1% Tween-20 in the wash buffer is a good starting point.
Q4: What is the role of enhancers in this compound-based assays, and can they contribute to background noise?
Enhancers are molecules that increase the light output and/or prolong the emission from the chemiluminescent reaction of luminol and this compound with peroxidase. Phenolic compounds, such as p-iodophenol, are commonly used enhancers.
While enhancers can significantly boost the signal, their use requires optimization. An inappropriate concentration of an enhancer can sometimes lead to an increase in the background signal. The kinetics of the light emission can also be affected, with stronger signals sometimes decaying more rapidly. Therefore, it is important to titrate the enhancer concentration to find the optimal balance between signal enhancement and low background.
Troubleshooting Guides
This section provides structured approaches to resolving specific issues encountered during your this compound-based assays.
Guide 1: High Background Signal
A high background signal can obscure your results and reduce the dynamic range of your assay. Follow these steps to identify and address the root cause.
Troubleshooting Workflow for High Background
References
Selection of appropriate oxidizing agents for isoluminol reactions
Welcome to the Technical Support Center for isoluminol-based chemiluminescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of appropriate oxidizing agents and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for this compound reactions?
A1: The most frequently used oxidizing agent for this compound chemiluminescence is hydrogen peroxide (H₂O₂).[1][2] It is often used in combination with a catalyst, such as horseradish peroxidase (HRP), to enhance the light emission.[1][2] Other oxidizing agents that can be used include potassium persulfate and sodium hypochlorite.[1]
Q2: Why is a catalyst like horseradish peroxidase (HRP) often used with hydrogen peroxide?
A2: A catalyst like HRP is used to significantly increase the rate of the oxidation reaction, leading to a much stronger and more sustained light signal. In the absence of a catalyst, the reaction between this compound and hydrogen peroxide is very slow and produces a weak chemiluminescent signal.
Q3: What is the difference between luminol and this compound?
A3: Luminol and this compound are isomers, differing in the position of the amino group on the phthalhydrazide ring. This structural difference affects their properties. This compound is considered a specific detector of extracellular reactive oxygen species (ROS) because it is more polar and hydrophilic than luminol, which limits its ability to cross cell membranes.
Q4: How do I choose the best oxidizing agent for my experiment?
A4: The choice of oxidizing agent depends on several factors, including the desired signal intensity, signal duration, and the specific requirements of your assay. Hydrogen peroxide with HRP is a robust and widely used system that provides high sensitivity. For specific applications, other oxidants might be considered, but their performance should be validated for your experimental setup. The table below provides a comparative overview of common oxidizing systems.
Troubleshooting Guide
This guide addresses common problems encountered during this compound chemiluminescence experiments.
| Problem | Possible Causes | Recommended Solutions |
| No or Weak Signal | Inactive or degraded reagents: Oxidizing agents, catalysts (e.g., HRP), or this compound may have lost activity due to improper storage or age. | - Use fresh reagents. - Store reagents according to the manufacturer's instructions (e.g., protect from light, store at the correct temperature). |
| Incorrect reagent concentrations: Suboptimal concentrations of this compound, oxidizing agent, or catalyst. | - Optimize the concentration of each reagent. Start with recommended concentrations from protocols and perform a titration to find the optimal ratio for your system. | |
| Suboptimal pH: The pH of the reaction buffer is critical for both enzyme activity and the chemiluminescence reaction. | - Ensure the buffer pH is within the optimal range for the chosen catalyst (typically pH 8.0-9.5 for HRP-mediated reactions). | |
| Presence of inhibitors: Components in your sample or buffer may be inhibiting the reaction. | - Identify and remove potential inhibitors. This may involve sample purification or changing buffer components. | |
| High Background Signal | Contaminated reagents or buffers: Impurities in reagents or buffers can lead to non-specific chemiluminescence. | - Use high-purity water and reagents. - Prepare fresh buffers. |
| Excessive concentration of catalyst (e.g., HRP): Too much enzyme can lead to a high background signal. | - Optimize the concentration of the catalyst by performing a dilution series. | |
| Light leaks in the detection instrument: Extraneous light can increase the background reading. | - Ensure the luminometer or imaging system is light-tight. | |
| Rapid Signal Decay | High concentration of reactants: Very high concentrations of the oxidizing agent or catalyst can lead to a rapid "flash" of light that decays quickly. | - Optimize reagent concentrations to achieve a more stable and prolonged "glow" type signal. |
| Substrate depletion: The this compound or oxidizing agent is being consumed too quickly. | - Adjust the concentrations of the reactants to ensure a more sustained reaction. | |
| Inconsistent Results | Pipetting errors: Inaccurate or inconsistent pipetting of reagents. | - Calibrate pipettes regularly. - Use proper pipetting techniques to ensure accuracy and precision. |
| Temperature fluctuations: Variations in temperature can affect the rate of the enzymatic reaction. | - Ensure all reagents and reactions are maintained at a consistent and optimal temperature. | |
| Incomplete mixing of reagents: Poor mixing can lead to localized reactions and inconsistent light emission. | - Gently mix the reagents thoroughly upon addition. |
Data Presentation: Comparison of Oxidizing Agent Systems
The performance of different oxidizing agent systems for this compound chemiluminescence can vary. The following table summarizes typical characteristics. Note: Absolute values can vary significantly depending on experimental conditions (e.g., reagent concentrations, pH, temperature, and detection instrument). This table provides a general comparison.
| Oxidizing System | Relative Signal Intensity | Signal Duration | Signal-to-Noise Ratio | Typical Use Case |
| H₂O₂ + HRP | High to Very High | Minutes to Hours (Glow) | Excellent | General-purpose, high-sensitivity detection (e.g., immunoassays, ROS detection). |
| H₂O₂ (uncatalyzed) | Very Low | Variable | Poor | Not recommended for most applications due to low signal. |
| Potassium Persulfate | Moderate | Seconds to Minutes (Flash) | Good | Applications where a rapid, intense signal is desired. |
| Sodium Hypochlorite | High | Seconds (Flash) | Moderate to Good | Can be used for rapid detection, but the fast kinetics can be challenging to measure accurately. |
Experimental Protocols
Protocol 1: General Assay for this compound Chemiluminescence with H₂O₂ and HRP
This protocol provides a basic framework for detecting an analyte using an this compound-based chemiluminescence assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Horseradish Peroxidase (HRP) stock solution (e.g., 1 mg/mL in PBS)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock, diluted to working concentration)
-
Assay buffer (e.g., Tris or PBS, pH 8.5)
-
Analyte of interest (e.g., HRP-conjugated antibody)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to the desired working concentration in the assay buffer.
-
Dilute the HRP stock solution to the desired working concentration in the assay buffer.
-
Prepare the H₂O₂ working solution by diluting the stock solution in the assay buffer immediately before use.
-
-
Assay Setup:
-
Add your sample containing the HRP-conjugated analyte to the wells of the 96-well plate.
-
Add the this compound working solution to each well.
-
Add the HRP working solution to each well (if not already part of the sample).
-
-
Initiate the Reaction:
-
Place the microplate in the luminometer.
-
Inject the H₂O₂ working solution into each well to start the chemiluminescent reaction.
-
-
Data Acquisition:
-
Immediately measure the light emission (Relative Light Units, RLU) over a defined period.
-
Protocol 2: Detection of Extracellular Reactive Oxygen Species (ROS) from Neutrophils
This protocol is adapted for measuring ROS production from activated neutrophils using this compound.
Materials:
-
Isolated human neutrophils
-
This compound solution
-
Horseradish Peroxidase (HRP) solution
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulant
-
Tyrode's solution or other suitable buffer
-
Luminometer
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from whole blood using a suitable density gradient centrifugation method.
-
Resuspend the neutrophils in Tyrode's solution to the desired concentration (e.g., 5 x 10⁵ cells/mL).
-
-
Reaction Mixture Preparation:
-
In a 96-well white opaque plate, combine the neutrophil suspension, this compound, and HRP.
-
-
Baseline Measurement:
-
Place the plate in a luminometer pre-warmed to 37°C and measure the baseline chemiluminescence for a few minutes.
-
-
Cell Stimulation:
-
Add the stimulant (e.g., PMA) to the wells to induce the respiratory burst and ROS production.
-
-
Kinetic Measurement:
-
Immediately begin measuring the chemiluminescence signal kinetically over a period of 30-60 minutes.
-
Mandatory Visualizations
This compound Chemiluminescence Reaction Pathway
Caption: A simplified signaling pathway of the this compound chemiluminescence reaction.
Experimental Workflow for Oxidizing Agent Selection
Caption: A logical workflow for selecting an appropriate oxidizing agent for an this compound assay.
References
Validation & Comparative
A Comparative Guide: Isoluminol and Luminol for Neutrophil ROS Detection
For researchers, scientists, and drug development professionals, the accurate measurement of reactive oxygen species (ROS) in neutrophils is critical for understanding inflammatory processes and evaluating the efficacy of novel therapeutics. This guide provides an objective comparison of two widely used chemiluminescent probes, isoluminol and luminol, for the detection of ROS in neutrophils, supported by experimental data and detailed protocols.
The choice between luminol and its isomer, this compound, hinges on the specific research question, particularly whether the focus is on intracellular, extracellular, or total ROS production. Their structural differences directly influence their membrane permeability and, consequently, their utility in different experimental contexts.
Key Differences and Physicochemical Properties
Luminol (3-aminophthalhydrazide) and this compound (4-aminophthalhydrazide) are structurally similar, differing only in the position of the amino group on the phthalhydrazide ring. This seemingly minor difference has significant implications for their physicochemical properties and their application in cellular assays.[1]
This compound is more polar and hydrophilic than luminol.[1][2] This characteristic renders this compound largely cell-impermeable, making it a specific probe for detecting extracellular ROS.[1][3] In contrast, the more lipophilic nature of luminol allows it to readily cross cell membranes, enabling it to detect both intracellular and extracellular ROS.
Performance Comparison: Specificity, Sensitivity, and Cellular Localization
The differential permeability of luminol and this compound is the cornerstone of their distinct applications in neutrophil ROS detection.
| Feature | This compound | Luminol |
| Cellular Localization | Primarily Extracellular | Intracellular & Extracellular |
| Primary ROS Detected | Superoxide anion (O₂⁻) | Superoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂) (in the presence of peroxidases), MPO-derived radicals |
| Specificity for O₂⁻ | High, especially with HRP enhancement | Moderate, can be enhanced with SOD/catalase controls |
| Sensitivity | High; can detect O₂⁻ from as few as 250 neutrophils | High; detects a broader range of ROS |
| Peroxidase Dependence | Strongly dependent on extracellular peroxidase (e.g., HRP, MPO) | Can detect ROS in the absence of peroxidases, but signal is enhanced by their presence |
Specificity Insights from Experimental Data
The specificity of each probe for different ROS can be further elucidated using scavengers like superoxide dismutase (SOD) and catalase.
| Probe | Condition | % Inhibition by SOD | % Inhibition by Catalase | Implication |
| This compound | PMA-stimulated neutrophils | ~91% | - | Primarily detects superoxide. |
| Luminol | PMA-stimulated neutrophils | Variable, often less than this compound | Partial | Detects a mix of superoxide and peroxide-dependent radicals. |
| Luminol + HRP | PMA-stimulated neutrophils | Strongly inhibited | Not significantly inhibited | In the presence of HRP, the luminol signal is predominantly from superoxide. |
Signaling Pathway for Neutrophil ROS Production
The production of ROS in neutrophils is primarily mediated by the NADPH oxidase enzyme complex. Activation of this complex is initiated by various stimuli, leading to a signaling cascade that results in the assembly and activation of the enzyme at the cell membrane or phagosomal membrane.
References
- 1. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-enhanced chemiluminescence: a sensitive method to study the release of superoxide anion from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC-Chemiluminescence Method Using Isoluminol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) coupled with chemiluminescence (CL) detection using isoluminol against other common HPLC detection methods. The information presented is supported by a summary of experimental data and detailed protocols to assist researchers in evaluating and implementing this highly sensitive analytical technique.
Introduction to HPLC-Chemiluminescence with this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components within a mixture. The effectiveness of an HPLC system is significantly influenced by the detector's sensitivity and selectivity. Chemiluminescence detection, particularly utilizing reagents like this compound, offers a powerful alternative to conventional detectors such as UV-Visible, Fluorescence, and Mass Spectrometry.
Chemiluminescence is the emission of light from a chemical reaction.[1] In HPLC, a post-column derivatization is typically employed where the separated analytes are mixed with a chemiluminescent reagent, such as this compound. The resulting reaction produces light, which is measured by a photomultiplier tube. This method is known for its exceptional sensitivity and selectivity, as only the target analytes that react with the this compound reagent will produce a signal.[1][2]
Performance Comparison of HPLC Detectors
The choice of detector is critical in HPLC and depends on the analyte's properties and the required sensitivity. Below is a comparative summary of typical performance characteristics for various HPLC detectors.
| Parameter | HPLC-Chemiluminescence (this compound) | HPLC-UV/Vis | HPLC-Fluorescence | HPLC-Mass Spectrometry (MS) |
| Sensitivity | Very High (picogram to femtogram) | Moderate (nanogram)[3] | High (picogram)[3] | Extremely High (picogram to femtogram) |
| Selectivity | High (dependent on derivatization) | Low to Moderate | High | Very High |
| Linearity Range | 2-4 orders of magnitude | 3-5 orders of magnitude | 2-4 orders of magnitude | 3-5 orders of magnitude |
| Limit of Detection (LOD) | 10⁻¹² - 10⁻¹⁵ g | 10⁻⁹ g | 10⁻¹² g | 10⁻¹² - 10⁻¹⁵ g |
| Limit of Quantification (LOQ) | 10⁻¹¹ - 10⁻¹⁴ g | 10⁻⁸ g | 10⁻¹¹ g | 10⁻¹¹ - 10⁻¹⁴ g |
| General Applicability | Requires reactive functional group | Requires chromophore | Requires fluorophore or derivatization | Requires ionizable analyte |
| Cost | Moderate | Low | Moderate | High |
Experimental Protocols
General HPLC Method Validation Protocol
A comprehensive validation of an HPLC method ensures its reliability for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples, placebos, and samples spiked with potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be determined.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples at a minimum of three concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined by a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol for Post-Column Derivatization with this compound
This protocol outlines the general steps for setting up an HPLC system for chemiluminescence detection using this compound.
-
HPLC System Setup:
-
An isocratic or gradient HPLC system equipped with a pump, injector, and a column suitable for the separation of the target analyte.
-
A post-column derivatization pump to deliver the this compound reagent.
-
A mixing tee or reaction coil to facilitate the reaction between the column eluent and the reagent.
-
A chemiluminescence detector equipped with a photomultiplier tube.
-
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Oxidant Solution: Prepare a solution of an oxidizing agent, such as hydrogen peroxide or potassium ferricyanide, in a buffer solution. The choice of oxidant and buffer will depend on the specific application.
-
Working Reagent: The working chemiluminescence reagent is prepared by mixing the this compound stock solution and the oxidant solution. The final concentrations should be optimized for maximum light emission.
-
-
Chromatographic Conditions:
-
Develop a suitable mobile phase for the separation of the analyte on the chosen column.
-
Set the flow rate of the mobile phase and the post-column reagent pump. A typical reagent flow rate is in the range of 0.1-0.5 mL/min.
-
-
Detection:
-
The eluent from the HPLC column is mixed with the this compound reagent in the mixing tee or reaction coil.
-
The mixture flows through the chemiluminescence detector's flow cell.
-
The light emitted from the chemiluminescent reaction is detected by the photomultiplier tube, and the signal is recorded as a chromatogram.
-
-
Validation:
-
Perform the method validation as described in the general protocol above, paying close attention to the stability of the this compound reagent and the reproducibility of the post-column reaction.
-
Visualizations
This compound Chemiluminescence Reaction Pathway
Caption: The reaction pathway of this compound chemiluminescence.
Experimental Workflow for HPLC-Chemiluminescence
Caption: A typical experimental workflow for an HPLC-Chemiluminescence system.
References
A Comparative Guide to Isoluminol and Acridinium Esters for Chemiluminescence Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunoassays is continually evolving, with a persistent demand for higher sensitivity, broader dynamic ranges, and faster results. Chemiluminescence immunoassays (CLIA) have emerged as a leading technology, largely replacing traditional methods like radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA) due to their superior performance.[1][2] At the heart of this technology are the light-emitting molecules that serve as labels. Among the most prominent are isoluminol and acridinium esters, each offering distinct advantages and operational characteristics. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal chemiluminescent system for their needs.
Core Principles: A Tale of Two Reactions
The fundamental difference between this compound and acridinium ester-based assays lies in their light-emitting mechanisms.
This compound , a derivative of luminol, participates in an indirect or enzyme-catalyzed chemiluminescence reaction.[3][4] In a typical chemiluminescent enzyme immunoassay (CLEIA), an enzyme, most commonly horseradish peroxidase (HRP), is conjugated to the detection antibody.[3] In the presence of hydrogen peroxide (H₂O₂) and an enhancer under alkaline conditions, HRP catalyzes the oxidation of this compound, leading to the emission of light. This enzymatic amplification contributes to the high sensitivity of the assay.
Acridinium esters , in contrast, are employed in direct chemiluminescence immunoassays. These molecules are directly conjugated to the detection antibody and emit light through a rapid chemical reaction triggered by the addition of an alkaline hydrogen peroxide solution, without the need for an enzyme catalyst. This direct mechanism results in a fast "flash" of light, typically lasting only a few seconds.
Performance Showdown: this compound vs. Acridinium Esters
The choice between this compound and acridinium esters can significantly impact immunoassay performance. Acridinium esters are generally considered to offer higher sensitivity and a simpler reaction scheme.
| Performance Metric | This compound (with HRP) | Acridinium Esters | Key Advantages of Acridinium Esters |
| Reaction Type | Enzyme-catalyzed "glow" | Direct chemical "flash" | Simpler, faster reaction kinetics. |
| Sensitivity (LOD) | High | Very High | Higher quantum yield and lower background signal contribute to superior sensitivity, with detection limits in the attomole to zeptomole range. |
| Signal Duration | Prolonged (minutes) | Rapid flash (seconds) | Faster time-to-result, ideal for high-throughput automated platforms. |
| Quantum Yield | Moderate; can decrease upon conjugation. | High; less affected by conjugation to antibodies. | More efficient light production per molecule. |
| Signal-to-Noise Ratio | Good; can be affected by enzyme enhancers and potential interferences. | Excellent; no enzyme catalyst reduces background. | Cleaner signal and improved assay precision. |
| Dynamic Range | Wide | Very Wide | Capable of accurate quantification over a broad range of analyte concentrations. |
| Stability | Good | Good; stable in acidic solutions, but can be prone to hydrolysis at higher pH. | Lyophilized conjugates can be stored for over a year at -20°C. |
Signaling Pathways and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the chemiluminescence signaling pathways and a typical sandwich immunoassay workflow.
Caption: this compound Chemiluminescence Pathway.
Caption: Acridinium Ester Chemiluminescence Pathway.
Caption: General Sandwich CLIA Workflow.
Experimental Protocols
The following are generalized protocols for performing a sandwich immunoassay using either an this compound-HRP or an acridinium ester conjugate. These should be optimized for specific analytes and antibodies.
Protocol 1: Sandwich CLEIA using this compound-HRP Conjugate
Materials:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.
-
Capture Antibody: Specific to the target analyte.
-
Blocking Buffer: 1% BSA in PBS.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Sample/Standards: Diluted in a suitable assay buffer.
-
Detection Antibody-HRP Conjugate: Specific to the target analyte.
-
This compound Substrate Solution: Containing this compound, hydrogen peroxide, and enhancers.
-
Microplate: 96-well, high-binding capacity.
-
Luminometer.
Methodology:
-
Coating: Dilute the capture antibody in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the Detection Antibody-HRP conjugate in assay buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Generation: Prepare the this compound substrate solution according to the manufacturer's instructions. Add 100 µL to each well.
-
Measurement: Immediately measure the relative light units (RLU) in a luminometer. The light emission is typically stable for several minutes.
Protocol 2: Sandwich CLIA using Acridinium Ester Conjugate
Materials:
-
Coating, Blocking, and Wash Buffers: As described in Protocol 1.
-
Capture Antibody: Specific to the target analyte.
-
Sample/Standards: Diluted in a suitable assay buffer.
-
Detection Antibody-Acridinium Ester Conjugate: Specific to the target analyte.
-
Trigger Solution A: 0.1% H₂O₂ in 0.1 M HNO₃.
-
Trigger Solution B: 0.25 M NaOH with a surfactant (e.g., Triton X-100).
-
Microplate: 96-well, high-binding capacity.
-
Luminometer: Equipped with injectors for trigger solutions.
Methodology:
-
Coating, Washing, and Blocking: Follow steps 1-4 from Protocol 1.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 2 of Protocol 1.
-
Detection Antibody Incubation: Dilute the Detection Antibody-Acridinium Ester conjugate in assay buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Generation and Measurement: Place the microplate in the luminometer. The instrument will automatically inject Trigger Solution A followed by Trigger Solution B into each well and measure the light flash, typically within 2-5 seconds.
Conclusion
Both this compound and acridinium esters are powerful tools for developing sensitive immunoassays.
-
This compound-HRP systems offer robust and reliable performance with the benefit of signal amplification through the enzymatic reaction. The prolonged "glow" emission provides flexibility in measurement timing.
-
Acridinium esters represent a more advanced generation of chemiluminescent labels, providing superior sensitivity, a wider dynamic range, and a much faster time-to-result. The direct, catalyst-free reaction simplifies the assay and often leads to a higher signal-to-noise ratio. These characteristics make acridinium esters particularly well-suited for high-throughput, automated clinical diagnostic platforms.
The selection between these two systems will ultimately depend on the specific requirements of the assay, including the desired level of sensitivity, throughput needs, and instrumentation availability. For assays demanding the highest sensitivity and speed, acridinium esters are often the preferred choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Luminol and Acridinium Esters for Chemiluminescence Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. The difference between luminol and acridinium ester in chemiluminescence applications [vacutaineradditives.com]
- 4. youtube.com [youtube.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in Isoluminol-Based Immunoassays
Data Presentation: A Comparative Look at Cross-Reactivity
The following table summarizes cross-reactivity data from various studies on isoluminol-based immunoassays. It is important to note that cross-reactivity is highly dependent on the specific antibody used in the assay. Therefore, these values should be considered as illustrative examples for the specified assays.
| Analyte | Assay Type | Cross-Reactant | Cross-Reactivity (%) |
| Estradiol | Direct this compound CLIA | Estradiol-17α | 0.1%[1] |
| Improved Chemiluminescent Enzyme Immunoassay | Estrone (E1) | 0.26%[2] | |
| Estradiol-3-sulfate | 0.14%[2] | ||
| 17α-Ethynylestradiol | 0.02%[2] | ||
| Estriol (E3) | <0.001%[2] | ||
| Estra-17-glucuronide | <0.001% | ||
| Estramustine | <0.001% | ||
| Cortisol | Competitive Enzyme Immunoassay | Prednisolone | 4.4% |
| Reichstein's Substance S | 3.4% | ||
| Progesterone | 1.7% | ||
| Cortisone | 0.2% |
Experimental Protocols: Assessing Cross-Reactivity in this compound-Based Immunoassays
A thorough assessment of cross-reactivity is a critical component of immunoassay validation. The following is a detailed protocol for determining the cross-reactivity of potential interfering compounds in a competitive this compound-based immunoassay.
Objective: To determine the percentage of cross-reactivity of structurally related compounds with the target analyte in an this compound-based competitive immunoassay.
Materials:
-
Microtiter plates (96-well, white, opaque)
-
This compound-labeled analyte (tracer)
-
Specific antibody against the target analyte
-
Standard of the target analyte
-
Potential cross-reacting compounds
-
Assay buffer
-
Wash buffer
-
Oxidizing reagent (e.g., hydrogen peroxide)
-
Catalyst (e.g., horseradish peroxidase)
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the standard analyte in assay buffer to generate a standard curve.
-
Prepare a range of concentrations for each potential cross-reacting compound in assay buffer.
-
-
Assay Protocol:
-
Add a fixed amount of the specific antibody to each well of the microtiter plate.
-
Add the standard analyte dilutions or the dilutions of the potential cross-reacting compounds to their respective wells.
-
Add a fixed amount of the this compound-labeled analyte (tracer) to all wells.
-
Incubate the plate according to the assay-specific protocol to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
-
Chemiluminescent Reaction and Measurement:
-
Add the oxidizing reagent and catalyst to each well to initiate the chemiluminescent reaction.
-
Immediately measure the light emission from each well using a luminometer. The relative light units (RLU) are inversely proportional to the concentration of the analyte or cross-reactant.
-
-
Data Analysis:
-
Construct a standard curve by plotting the RLU values against the concentration of the standard analyte.
-
Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
-
For each cross-reacting compound, determine the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reactant) x 100
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To visually represent the underlying principles of this compound-based immunoassays and the experimental design for cross-reactivity studies, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Isoluminol Derivatives in Immunoassays: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking to optimize their chemiluminescence immunoassays (CLIAs), the choice of the labeling reagent is paramount. Isoluminol and its derivatives have emerged as a superior class of chemiluminescent labels compared to their luminol counterparts. This guide provides a comprehensive comparative analysis of different this compound derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable label for your specific immunoassay needs.
While luminol has been a cornerstone in chemiluminescence, derivatization of the amino group on the luminol molecule leads to a significant decrease in light emission efficiency. In contrast, substitutions on the aryl amino group of this compound enhance its chemiluminescence quantum yield by a factor of 10, making this compound derivatives the preferred choice for high-sensitivity immunoassays[1]. This guide will delve into the performance characteristics of various this compound derivatives, with a particular focus on the widely used N-(4-aminobutyl)-N-ethylthis compound (ABEI) and other promising alternatives.
Performance Comparison of this compound Derivatives
The selection of an appropriate this compound derivative hinges on several key performance indicators, including chemiluminescence efficiency, quantum yield, detection limits, and stability. While direct head-to-head comparisons across all derivatives are not always available in the literature, the following table summarizes the performance data gathered from various studies.
| Derivative | Key Features & Performance Metrics | Application Examples |
| This compound | - Baseline compound.[2] - Lower quantum yield compared to its derivatives.[1] | Starting material for synthesis of more efficient derivatives. |
| N-(4-aminobutyl)-N-ethylthis compound (ABEI) | - Prominent and widely used derivative.[1] - Approximately 4-fold higher chemiluminescence efficiency than luminol.[1] - Can be conjugated to proteins and small molecules. - Detection limits in the femtomolar range have been reported for progesterone-ABEI conjugates. | Immunoassays for steroids, proteins, and other bioactive molecules. |
| Aminoethyl this compound (AEI) | - Used in steroid hormone immunoassays. | Progesterone immunoassays. |
| Aminoethylethyl this compound (AEEI) | - Used in steroid hormone immunoassays. | Progesterone immunoassays. |
| Aminobutyl this compound (ABI) | - Used in steroid hormone immunoassays. | Progesterone immunoassays. |
| Aminoheptyl-ethyl this compound (AHEI) | - Used in steroid hormone immunoassays. | Progesterone immunoassays. |
| This compound derivatives with a C-5 methyl group | - Reported to have quantum yields 3 to 5 times greater than the most efficient isoluminols in use. | Potential for ultra-sensitive immunoassays. |
| This compound derivatives with a terminal carboxyl group | - Allows for straightforward labeling of biomacromolecules like proteins. | Protein labeling for immunoassays. |
| This compound derivatives with a propyl sulfonic group | - Increased water solubility and chemiluminescence quantum yields. - Reduced non-specific binding to magnetic microparticles. | Immunoassays requiring high sensitivity and low background. |
Signaling Pathway and Experimental Workflows
To effectively utilize this compound derivatives, it is essential to understand their underlying chemiluminescent reaction and the typical workflows in which they are employed.
Chemiluminescence Reaction of this compound Derivatives
The chemiluminescence of this compound and its derivatives is an oxidative process that results in the emission of light. In a typical immunoassay, the this compound-labeled antibody or antigen is oxidized, commonly by a system involving hydrogen peroxide and a catalyst such as horseradish peroxidase (HRP) or microperoxidase, in an alkaline environment. This reaction generates an excited-state aminophthalate derivative, which upon relaxation to its ground state, emits a photon of light. The intensity of the emitted light is proportional to the concentration of the analyte.
General Workflow for a Magnetic Particle-Based CLIA
Magnetic particles are frequently used as the solid phase in automated CLIAs due to their high surface area and ease of separation. The following diagram illustrates a typical workflow for a sandwich immunoassay using an this compound-labeled detection antibody.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful implementation of immunoassays using this compound derivatives. Below are representative protocols for antibody conjugation and a competitive CLIA for a small molecule.
Protocol 1: Antibody Conjugation with an N-hydroxysuccinimide (NHS) Ester of an this compound Derivative
This protocol describes the covalent attachment of an this compound derivative containing an NHS ester to the primary amines of an antibody.
Materials:
-
Antibody (purified, in a buffer free of primary amines, e.g., PBS)
-
This compound derivative with NHS ester (e.g., ABEI-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 2-5 mg/mL in the conjugation buffer.
-
This compound-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the this compound-NHS ester solution to the antibody solution at a molar ratio of 10:1 to 20:1 (label:antibody). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the this compound derivative.
Protocol 2: Competitive CLIA for a Small Molecule (e.g., Steroid)
This protocol outlines a competitive immunoassay where the analyte in the sample competes with a known amount of this compound-labeled analyte for binding to a limited amount of antibody.
Materials:
-
Antibody specific to the analyte, coated on a solid phase (e.g., microplate or magnetic particles)
-
This compound-labeled analyte (tracer)
-
Calibrators (analyte standards of known concentrations)
-
Samples (e.g., serum, saliva)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Trigger solution (e.g., hydrogen peroxide and microperoxidase in an alkaline buffer)
-
Luminometer
Procedure:
-
Assay Setup: Add a defined volume of calibrators, controls, or samples to the antibody-coated wells or particles.
-
Competitive Reaction: Add a fixed amount of the this compound-labeled analyte (tracer) to each well/tube.
-
Incubation: Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Washing: If using a solid phase, wash the wells/particles multiple times with wash buffer to remove unbound components. For magnetic particles, use a magnetic separator to retain the particles during washing steps.
-
Signal Generation: Add the trigger solution to each well/tube.
-
Measurement: Immediately measure the light emission using a luminometer. The light intensity will be inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: Construct a standard curve by plotting the light intensity of the calibrators against their concentrations. Determine the concentration of the analyte in the samples by interpolating their light intensity values on the standard curve.
Conclusion
This compound derivatives, particularly ABEI and its structurally optimized counterparts, offer significant advantages in terms of chemiluminescence efficiency and sensitivity for immunoassay development. The choice of a specific derivative will depend on the assay format, the nature of the analyte, and the desired performance characteristics. By understanding the comparative performance of these labels and implementing robust experimental protocols, researchers can develop highly sensitive and reliable chemiluminescence immunoassays for a wide range of applications in research and diagnostics. The continuous development of new this compound derivatives with enhanced properties, such as increased water solubility and higher quantum yields, promises further advancements in the field of chemiluminescent immunoassays.
References
A Comparative Guide to Isoluminol and Other Fluorescent Probes for Reactive Oxygen Species Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensitivity and specificity of isoluminol and other common fluorescent probes used for the detection of reactive oxygen species (ROS). The information presented is intended to assist researchers in selecting the most appropriate probe for their specific experimental needs, with a focus on providing supporting data and detailed methodologies.
Introduction to ROS Detection Probes
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. They play crucial roles in cell signaling and homeostasis, but can also cause significant damage to cell structures. The accurate detection and quantification of ROS are critical in many areas of biological research, including drug development. A variety of probes have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of this compound, a chemiluminescent probe, against other widely used fluorescent probes such as luminol, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and Amplex Red.
Quantitative Comparison of Probe Sensitivity
The sensitivity of a fluorescent probe is a critical parameter, often defined by its limit of detection (LOD) for a specific analyte. The following table summarizes the reported LODs for this compound and other common probes in the detection of hydrogen peroxide (H₂O₂), a prevalent ROS.
| Probe | Limit of Detection (LOD) | Analyte | Notes |
| This compound | >0.03 µM | Lipid Hydroperoxides | This value is for lipid hydroperoxides in plasma and suggests the sensitivity for H₂O₂ is likely in a similar range. Direct LOD for H₂O₂ is not readily available.[1] |
| Luminol | 0.3 nmol | Hydrogen Peroxide | The detection limit in optimized conditions was 0.3 nmol.[2] Another study reported a detection limit of 0.039 µM.[3] |
| DCFH-DA | 5 nM | Hydrogen Peroxide | Limit of detection for intracellular H₂O₂.[4] |
| Amplex Red | 10 picomoles (in 100 µL) | Hydrogen Peroxide | This is equivalent to a concentration of 100 nM.[5] Another source states a detection threshold of around 10 pmoles in a sample, equivalent to 50 nM. |
Specificity and Cellular Localization
Beyond sensitivity, the specificity of a probe for a particular ROS and its ability to localize to specific cellular compartments are crucial considerations.
-
This compound : Due to its hydrophilic nature, this compound does not readily cross cell membranes. This characteristic makes it a highly specific probe for detecting extracellular ROS . Its chemiluminescence is dependent on extracellular peroxidases.
-
Luminol : In contrast to this compound, luminol is more lipophilic and can penetrate cell membranes, enabling the detection of both intracellular and extracellular ROS . However, some studies suggest that luminol-dependent chemiluminescence is more specific for exploring intracellular ROS production.
-
DCFH-DA : This probe is cell-permeable and, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). It is a widely used probe for measuring the overall intracellular redox state but is not specific for H₂O₂ and can be oxidized by various ROS and reactive nitrogen species (RNS).
-
Amplex Red : This fluorogenic probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. Because HRP is not cell-permeable, this assay is primarily used for the detection of H₂O₂ in the extracellular space or in cell lysates.
Experimental Protocols
The following protocols provide a generalized methodology for comparing the detection of hydrogen peroxide using this compound, luminol, DCFH-DA, and Amplex Red.
Materials
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
Luminol solution (e.g., 1 mM in a suitable buffer)
-
DCFH-DA solution (e.g., 1 mM in DMSO)
-
Amplex Red reagent (e.g., 10 mM in DMSO)
-
Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL)
-
Hydrogen peroxide (H₂O₂) standard solutions of known concentrations
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
96-well microplates (white plates for chemiluminescence, black plates for fluorescence)
-
Microplate reader capable of measuring chemiluminescence and fluorescence
General Procedure for In Vitro Comparison
-
Preparation of Reagents : Prepare working solutions of each probe and HRP in the desired buffer. For DCFH-DA, a de-esterification step (e.g., incubation with NaOH followed by neutralization) is required to yield DCFH for in vitro assays.
-
Standard Curve : Prepare a serial dilution of H₂O₂ in the assay buffer to create a standard curve.
-
Assay Setup :
-
This compound/Luminol Assay : In a white 96-well plate, add the H₂O₂ standards, followed by the HRP solution, and finally the this compound or luminol working solution to initiate the reaction.
-
DCFH-DA Assay : In a black 96-well plate, add the H₂O₂ standards, HRP solution, and the prepared DCFH working solution.
-
Amplex Red Assay : In a black 96-well plate, add the H₂O₂ standards, HRP solution, and the Amplex Red working solution.
-
-
Incubation : Incubate the plates at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement :
-
Measure the chemiluminescence intensity for the this compound and luminol plates.
-
Measure the fluorescence intensity for the DCFH-DA (Ex/Em ~495/529 nm) and Amplex Red (Ex/Em ~571/585 nm) plates.
-
-
Data Analysis : Plot the signal intensity against the H₂O₂ concentration to generate a standard curve for each probe. Calculate the limit of detection (LOD) for each probe based on the standard deviation of the blank and the slope of the calibration curve.
General Procedure for Cellular ROS Detection
-
Cell Culture : Plate cells in a suitable 96-well plate (white for chemiluminescence, black for fluorescence) and culture until they reach the desired confluency.
-
Probe Loading :
-
This compound/Luminol : For extracellular ROS, add the probe directly to the cell media. For intracellular ROS with luminol, incubate the cells with the luminol solution.
-
DCFH-DA : Incubate the cells with a working solution of DCFH-DA in serum-free media.
-
Amplex Red : This is typically used for extracellular ROS, so the reagent is added to the cell media along with HRP.
-
-
Induction of ROS : Treat the cells with a known ROS inducer (e.g., H₂O₂) or the experimental compound.
-
Measurement : Measure the chemiluminescence or fluorescence signal at different time points using a microplate reader.
-
Data Analysis : Normalize the signal to the number of cells or protein concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemiluminescent reaction pathway and a typical experimental workflow for comparing ROS probes.
Caption: Chemiluminescent reaction pathway of this compound/luminol.
Caption: Experimental workflow for comparing ROS probes.
Conclusion
The choice of a fluorescent or chemiluminescent probe for ROS detection is highly dependent on the specific research question. This compound stands out for its specificity in detecting extracellular ROS, which is a significant advantage in studies where distinguishing between intracellular and extracellular signaling is crucial. While luminol offers the flexibility of detecting ROS in both compartments, its specificity is lower. For high sensitivity in detecting intracellular ROS, DCFH-DA is a common choice, though its lack of specificity for a particular ROS must be considered. Amplex Red provides a highly sensitive alternative for extracellular H₂O₂ detection. Researchers should carefully consider the sensitivity, specificity, and cellular localization of each probe in the context of their experimental design to ensure accurate and reliable results.
References
- 1. Evaluation of an this compound chemiluminescence assay for the detection of hydroperoxides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
A Comparative Guide to the Precision of Isoluminol-Based Chemiluminescence Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Inter-Assay and Intra-Assay Variability
In the realm of bioanalysis, the precision and reproducibility of an assay are paramount. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical method is a critical decision that influences the reliability and validity of experimental outcomes. Isoluminol-based chemiluminescence immunoassays (CLIA) have emerged as a prominent technology, offering high sensitivity and a broad dynamic range for the quantification of a diverse array of analytes, from steroid hormones to markers of oxidative stress.
This guide provides an objective comparison of the inter-assay and intra-assay variability of this compound-based methods against other common analytical techniques, supported by experimental data. We will delve into the performance characteristics of these assays, present detailed experimental protocols for key applications, and visualize the underlying principles and workflows.
Data Presentation: A Head-to-Head Look at Precision
The coefficient of variation (CV), expressed as a percentage, is a key metric for evaluating the precision of an assay. Intra-assay CV measures the reproducibility of results within the same assay run, while inter-assay CV assesses the reproducibility across different runs, often on different days. Generally accepted limits for immunoassays are an intra-assay CV of less than 10% and an inter-assay CV of less than 15%.
Steroid Hormone Immunoassays
This compound-based chemiluminescence immunoassays have been extensively validated for the quantification of steroid hormones, such as estradiol and progesterone. These assays offer a non-radioactive alternative to traditional radioimmunoassays (RIA) with comparable or superior precision.
| Analyte | Assay Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Matrix | Reference |
| Estradiol | This compound-based CLIA | 5.0 - 12.7 | 5.0 - 12.7 | Serum | [1][2] |
| Estradiol | This compound-based CLIA | 2.5 - 12.7 | 2.5 - 12.7 | Saliva | [3] |
| Steroid Hormones (general) | This compound-based CLIA | 10 - 16 | 10 - 16 | Serum, Saliva | [3] |
| Progesterone | Chemiluminescence Immunoassay (Immulite®) | 4.1 - 7.7 | 6.8 - 12.9 | Serum | [4] |
| Progesterone | Radioimmunoassay (RIA) | 4.4 - 10.6 | 7.2 - 13.1 | Plasma | |
| Progesterone | Fluorescence Enzyme Immunoassay (FEIA) | 2.6 - 5.2 | 2.2 - 2.5 | Serum |
Disclaimer: The data presented for different assay types are from separate studies and may not be directly comparable due to variations in experimental conditions.
Measurement of Reactive Oxygen Species (ROS)
The detection of reactive oxygen species is crucial for understanding oxidative stress in biological systems. Luminol and its derivative, this compound, are both used in chemiluminescence-based assays for this purpose. While luminol can penetrate cell membranes to detect both intracellular and extracellular ROS, the more polar nature of this compound restricts its use primarily to the detection of extracellular ROS.
| Analyte | Assay Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Matrix | Reference |
| Reactive Oxygen Species (ROS) | Luminol-based Chemiluminescence Assay | 0.5 | 2.0 | Semen |
Cytokine Immunoassays
The quantification of cytokines is essential in immunology and inflammation research. While multiplex platforms like Luminex and Meso Scale Discovery (MSD) are commonly used, data on the specific use and variability of this compound-based assays for cytokines are limited in publicly available literature. The following table provides an overview of the precision of some multiplex cytokine assays for context.
| Platform | Intra-Assay CV (%) | Inter-Assay CV (%) | Analytes | Reference |
| Multiplex Immunoassay (Searchlight®) | 9.1 - 13.7 | 16.7 - 119.3 | 9 Cytokines | |
| Singleplex ELISA (R&D Systems) | 1.6 - 6.4 | 3.8 - 7.1 | 9 Cytokines | |
| Multiplex Immunoassay (MSD) | 3.3 - 14.5 | Higher than chemokines | 7 Chemokines, 5 Cytokines |
Note: The variability in multiplex assays can be analyte-dependent and is often higher at lower concentrations.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for comparing the performance of different assays. Below are generalized protocols for key applications of this compound-based methods.
Competitive Chemiluminescence Immunoassay for Steroid Hormones (e.g., Estradiol)
This protocol is based on the principles described for a direct, solid-phase CLIA for estradiol in serum.
1. Plate Coating:
-
Coat the wells of a microtiter plate with a second antibody (e.g., goat anti-mouse IgG) diluted in a coating buffer (e.g., 50 mmol/L carbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
2. Immunoassay Reaction:
-
Add the monoclonal anti-estradiol antibody to each well.
-
Add 50 µL of either the standard solutions or the serum samples.
-
Add 100 pg of the estradiol-isoluminol conjugate.
-
Incubate for 2 hours at room temperature with gentle shaking.
3. Washing:
-
Aspirate the contents of the wells.
-
Wash the plate five times with the wash buffer.
4. Chemiluminescence Measurement:
-
Add the trigger solution (e.g., a solution containing an oxidizing agent like hydrogen peroxide and a catalyst like microperoxidase).
-
Immediately measure the light emission using a luminometer. The signal is inversely proportional to the concentration of estradiol in the sample.
Measurement of Extracellular Reactive Oxygen Species (ROS)
This protocol outlines the general steps for using an this compound-based assay to measure extracellular ROS production by neutrophils.
1. Cell Preparation:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
2. Assay Setup:
-
In a 96-well white microplate, add the neutrophil suspension.
-
Add the this compound solution to a final concentration of 10⁻⁴ M.
-
Add horseradish peroxidase (HRP) to enhance the extracellular signal.
3. Stimulation and Measurement:
-
Add a stimulant to induce ROS production (e.g., phorbol 12-myristate 13-acetate - PMA, or opsonized zymosan).
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal over time. The kinetic profile of light emission reflects the rate of ROS production.
Visualizing the Methodologies
To further clarify the experimental workflows and underlying principles, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive this compound-based chemiluminescence immunoassay.
Caption: Principle of extracellular ROS detection using an this compound-based assay.
References
- 1. Direct chemiluminescence immunoassay for estradiol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Comparison of progesterone assay by chemiluminescence or radioimmunoassay for clinical decision-making in canine reproduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoluminol Chemiluminescence and Other Key Analytical Techniques for Researchers and Drug Development Professionals
In the landscape of analytical chemistry, the precise and sensitive quantification of molecules is paramount for advancing research and expediting drug development. Isoluminol-based chemiluminescence immunoassays (CLIA) have emerged as a powerful tool, offering significant advantages in sensitivity and dynamic range. This guide provides an objective comparison of this compound CLIA with other widely used analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Immunoassay (FIA), and High-Performance Liquid Chromatography (HPLC). Supported by experimental data, this document serves as a resource for selecting the most appropriate analytical method for your research and development needs.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its quantitative performance characteristics. The following tables summarize key performance metrics for this compound CLIA, colorimetric ELISA, FIA, and HPLC across various analytes relevant to drug development, such as therapeutic drugs, biomarkers, and steroid hormones.
Table 1: Comparison of Detection Limits (LOD) and Dynamic Ranges
| Analyte/Assay Type | This compound CLIA | Colorimetric ELISA | Fluorescence Immunoassay (FIA) | High-Performance Liquid Chromatography (HPLC) |
| Small Molecule (Imidacloprid) | LOD: 0.19 µg/L[1] | LOD: 1.56 µg/L[1] | Not Available | LOD: Varies (e.g., ng/mL range with UV detection) |
| Linear Range: 0.19 - 25 µg/L[1] | Linear Range: 1.56 - 200 µg/L[1] | Linear Range: Typically 2-3 orders of magnitude | ||
| Protein Biomarker (General) | ~ 1 pg/mL | ~ 500 pg/mL | High sensitivity, broad dynamic range[2] | Not typically used for direct protein quantification |
| Steroid Hormone (Estradiol) | Sensitivity: 0.04 - 0.54 nmol/L | Often lacks sensitivity for low concentrations | LOD: ~0.11 ng/mL (with derivatization) | LOD: < 5 pg/mL (with MS/MS) |
| Therapeutic Drug (Tacrolimus) | LOQ: 0.4 ng/mL (CLIA) | Not Available | Not Available | LOQ: 0.4 ng/mL (UPLC-MS/MS) |
Table 2: Comparison of Precision and Assay Time
| Parameter | This compound CLIA | Colorimetric ELISA | Fluorescence Immunoassay (FIA) | High-Performance Liquid Chromatography (HPLC) |
| Precision (%CV) | 10 - 16% for steroids | Generally <15% | Generally <15% | < 2.0% (for repaglinide) |
| Assay Time | Rapid | Time-consuming | Generally faster than ELISA | Varies (minutes per sample) |
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for an this compound-based chemiluminescent immunoassay and a traditional colorimetric ELISA for the quantification of a target analyte (e.g., a cytokine).
Protocol 1: this compound-Based Chemiluminescent Immunoassay (CLIA)
This protocol outlines the key steps for a sandwich CLIA using a horseradish peroxidase (HRP) conjugate.
Materials:
-
High-binding 96-well microplate
-
Capture antibody specific to the analyte
-
Recombinant antigen standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated detection antibody specific to the analyte
-
Streptavidin-HRP conjugate
-
This compound-based chemiluminescent substrate
-
Luminometer
Procedure:
-
Coating: Dilute the capture antibody in a suitable buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Add 100 µL of standards and samples to the respective wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Generation: Add 100 µL of the this compound-based chemiluminescent substrate to each well.
-
Measurement: Immediately measure the relative light units (RLU) using a luminometer. The light emission is proportional to the amount of analyte in the sample.
Protocol 2: Colorimetric Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a standard sandwich ELISA for comparison.
Materials:
-
High-binding 96-well microplate
-
Capture antibody specific to the analyte
-
Recombinant antigen standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated detection antibody specific to the analyte
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating, Washing, and Blocking: Follow steps 1-4 from the CLIA protocol.
-
Sample and Standard Incubation: Follow step 5 from the CLIA protocol.
-
Washing: Follow step 6 from the CLIA protocol.
-
Detection Antibody Incubation: Follow step 7 from the CLIA protocol.
-
Washing: Follow step 8 from the CLIA protocol.
-
Streptavidin-HRP Incubation: Follow step 9 from the CLIA protocol.
-
Washing: Follow step 10 from the CLIA protocol.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction.
-
Measurement: Measure the optical density (OD) at 450 nm using a microplate reader. The color intensity is proportional to the amount of analyte.
Visualizing the Methodologies
To further elucidate the principles and workflows, the following diagrams are provided.
Signaling Pathway of HRP-Catalyzed this compound Chemiluminescence
The following diagram illustrates the chemical reaction that produces light in an this compound-based assay catalyzed by horseradish peroxidase (HRP).
Caption: HRP-catalyzed oxidation of this compound leading to light emission.
Experimental Workflow Comparison: CLIA vs. ELISA
This diagram provides a side-by-side comparison of the major steps involved in conducting an this compound CLIA versus a traditional colorimetric ELISA.
Caption: A comparative workflow of this compound CLIA and Colorimetric ELISA.
Discussion and Recommendations
The choice between this compound CLIA, ELISA, FIA, and HPLC depends on the specific requirements of the assay, including the desired sensitivity, the concentration of the analyte, the complexity of the sample matrix, and available instrumentation.
-
This compound Chemiluminescence Immunoassays (CLIA) are an excellent choice for applications requiring high sensitivity and a wide dynamic range, such as the detection of low-abundance biomarkers or in dose-response studies. The technology is also amenable to automation, making it suitable for high-throughput screening in drug discovery.
-
Colorimetric ELISA remains a robust and cost-effective method for many applications. It is a well-established technique with a vast array of commercially available kits. However, its sensitivity may be a limiting factor for certain low-concentration analytes.
-
Fluorescence Immunoassays (FIA) offer high sensitivity and the potential for multiplexing, allowing for the simultaneous measurement of multiple analytes. This can be particularly advantageous in biomarker discovery and validation, where a comprehensive profile of multiple molecules is often required.
-
High-Performance Liquid Chromatography (HPLC) , particularly when coupled with mass spectrometry (MS), provides the highest specificity and accuracy, making it the gold standard for the quantification of small molecules, therapeutic drugs, and their metabolites. However, it is generally more complex, has lower throughput, and requires more extensive sample preparation compared to immunoassays.
References
- 1. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of 2 Commercially Available Assays for Therapeutic Drug Monitoring of Infliximab and Adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Commercial Isoluminol Assay Kits: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of chemiluminescent assays, selecting the optimal kit is crucial for generating sensitive and reliable data. This guide provides an objective comparison of commercial isoluminol assay kits, focusing on their performance characteristics and supported by detailed experimental protocols for independent validation.
This compound and its derivatives, such as ABEI (N-(4-aminobutyl)-N-ethylthis compound), have become mainstays in modern chemiluminescence immunoassays (CLIA). These reagents offer high quantum efficiency and stable light emission, making them ideal for the sensitive quantification of a wide range of analytes, from cytokines to reactive oxygen species (ROS). This guide aims to equip researchers with the necessary information to evaluate and select the most suitable commercial this compound assay kit for their specific research needs.
Understanding the this compound Chemiluminescence Pathway
The fundamental principle of an this compound-based chemiluminescent assay lies in the light-producing oxidation reaction of the this compound molecule. In a typical immunoassay format, an antibody or antigen is labeled with a molecule that facilitates this reaction, often horseradish peroxidase (HRP).
Differentiating Intracellular and Extracellular ROS: A Comparative Guide to Luminol and Isoluminol
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular signaling, inflammation, and drug efficacy, the precise localization of reactive oxygen species (ROS) is critical. Distinguishing between ROS generated within the cell (intracellular) and those in the surrounding environment (extracellular) provides deeper insights into physiological and pathological processes. This guide offers an objective comparison of two widely used chemiluminescent probes, luminol and isoluminol, for the specific detection of intracellular and extracellular ROS, supported by experimental data and detailed protocols.
Principle of Differentiated ROS Detection
The ability to differentiate between intracellular and extracellular ROS with luminol and this compound hinges on their differing physicochemical properties. Luminol, being lipophilic, can readily cross cell membranes, allowing it to react with ROS in both the intracellular and extracellular compartments. In contrast, this compound is a more polar and hydrophilic molecule, rendering it largely impermeable to cell membranes.[1][2][3] This fundamental difference allows for the selective measurement of extracellular ROS using this compound, while luminol-based assays can be adapted to measure either total or predominantly intracellular ROS.
Comparative Performance of Luminol and this compound
The choice between luminol and this compound depends on the specific experimental question. The following table summarizes their key characteristics based on published data.
| Feature | Luminol | This compound | References |
| Cell Permeability | Permeable | Largely Impermeable | [1][2] |
| Primary Detection Site | Intracellular & Extracellular | Extracellular | |
| Physicochemical Nature | Lipo/hydrophilic | Hydrophilic, Polar | |
| Primary ROS Detected | Superoxide anion (O₂⁻) | Superoxide anion (O₂⁻) | |
| Peroxidase Dependence | Signal enhanced by peroxidases (e.g., HRP, MPO) for H₂O₂ detection | Highly dependent on extracellular peroxidase (e.g., HRP) |
Experimental Protocols for Differentiated ROS Measurement
Accurate measurement of intracellular and extracellular ROS requires specific experimental setups. Below are detailed protocols for guidance.
Protocol 1: Measurement of Extracellular ROS using this compound
This protocol is designed to specifically quantify ROS present in the extracellular milieu.
Materials:
-
This compound solution (e.g., 5 mM stock in DMSO)
-
Horseradish peroxidase (HRP) solution (e.g., 8 U/mL)
-
Cells of interest (e.g., neutrophils, macrophages)
-
Balanced salt solution (e.g., HBSS, Tyrode's solution)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA), opsonized zymosan)
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare a cell suspension in the balanced salt solution to the desired concentration (e.g., 5 x 10⁵ cells/mL).
-
In a 96-well white opaque plate, add the following to each well:
-
50 µL of cell suspension
-
50 µL of this compound working solution (final concentration e.g., 5 µM)
-
50 µL of HRP solution (final concentration e.g., 8 U/mL)
-
-
Equilibrate the plate at 37°C for 10-15 minutes in the luminometer.
-
Initiate the reaction by adding 50 µL of the stimulant (e.g., PMA, final concentration 0.05 µmol/L).
-
Immediately begin measuring chemiluminescence at 37°C, recording data every 1-2 minutes for a total of 30-60 minutes.
-
The resulting signal is proportional to the amount of extracellular ROS.
Protocol 2: Measurement of Intracellular ROS using Luminol
This protocol aims to measure ROS generated within the cells by quenching the extracellular signal.
Materials:
-
Luminol solution (e.g., 5 mM stock in DMSO)
-
Superoxide dismutase (SOD) solution (e.g., 100 U/mL)
-
Catalase solution (e.g., 2000 U/mL)
-
Cells of interest
-
Balanced salt solution
-
Stimulant
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare a cell suspension in the balanced salt solution.
-
In a 96-well white opaque plate, add the following to each well:
-
50 µL of cell suspension (e.g., 5 x 10⁵ cells)
-
50 µL of luminol working solution (final concentration e.g., 5 µM)
-
25 µL of SOD solution (final concentration e.g., 100 U/mL)
-
25 µL of Catalase solution (final concentration e.g., 2000 U/mL)
-
-
Equilibrate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the stimulant.
-
Measure chemiluminescence immediately at 37°C.
-
The signal, in the presence of extracellular ROS scavengers, represents the intracellular ROS production.
Protocol 3: Measurement of Total (Intracellular + Extracellular) ROS using Luminol
This protocol provides a measure of the total ROS production by the cells.
Materials:
-
Luminol solution
-
Cells of interest
-
Balanced salt solution
-
Stimulant
-
96-well white opaque microplate
-
Luminometer
-
(Optional) Horseradish peroxidase (HRP) solution
Procedure:
-
Prepare a cell suspension in the balanced salt solution.
-
In a 96-well white opaque plate, add the following to each well:
-
50 µL of cell suspension
-
50 µL of luminol working solution (final concentration e.g., 10 µM)
-
(Optional) Add HRP to enhance the extracellular signal.
-
-
Equilibrate the plate at 37°C for 10 minutes.
-
Add 50 µL of the stimulant.
-
Measure chemiluminescence immediately at 37°C.
-
The resulting signal reflects the total ROS production.
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for selective detection of extracellular and intracellular ROS.
Caption: Key steps in ROS generation by phagocytic cells.
By selecting the appropriate probe and experimental conditions, researchers can effectively dissect the roles of intracellular and extracellular ROS in various biological systems, paving the way for more targeted therapeutic interventions.
References
- 1. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging of Intracellular and Extracellular ROS Levels in Atherosclerotic Mouse Aortas Ex Vivo: Effects of Lipid Lowering by Diet or Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isoluminol: A Procedural Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of isoluminol, a chemiluminescent reagent widely used in research and diagnostics.[1][2] Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Understanding the Hazards
This compound is classified as a hazardous substance. According to its Safety Data Sheets (SDS), it is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[3][4] Therefore, treating all this compound waste as hazardous is mandatory.
Table 1: this compound Properties and Hazard Summary
| Property | Data | Reference |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | |
| Serious Eye Irritation (Category 2A) | ||
| Skin Irritation (Category 2) | ||
| Respiratory Irritation (Category 3) | ||
| Physical State | Light yellow to dark green powder | |
| Melting Point | > 300 °C / 572 °F | |
| Incompatibilities | Strong oxidizing agents, strong reducing agents | |
| Disposal Recommendation | Dispose via an approved waste disposal plant |
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or waste), all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves.
-
Protective Clothing: A lab coat or apron is required to protect against spills and splashes.
Step-by-Step Disposal Procedure
The disposal of this compound waste must follow the established protocols for hazardous chemical waste. Evaporation or disposal via standard trash or sewer systems is strictly prohibited.
Step 1: Waste Collection and Containerization
-
Designated Waste Container: Collect all this compound waste—including pure chemical, contaminated solutions, and spill cleanup materials—in a dedicated, leak-proof container.
-
Container Compatibility: The container must be compatible with the waste. For solid waste (e.g., contaminated gloves, wipes, bench paper), a pail lined with a clear plastic bag is appropriate. For liquid waste, use sturdy, screw-cap bottles, preferably plastic or plastic-coated glass. Avoid using foodstuff containers.
-
Keep Closed: The waste container must be securely capped at all times, except when waste is being added.
Step 2: Labeling
Proper labeling is a critical regulatory requirement for tracking and safety.
-
"Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste".
-
Contents Identification: The label must list the full chemical name ("this compound") and all other components of the waste mixture with their approximate percentages. Chemical formulas or abbreviations are not acceptable.
-
Hazard Information: Indicate the associated hazards, such as "Toxic" and "Irritant".
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), such as a marked section of a fume hood or a secondary containment bin.
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing and reducing agents.
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills from reaching drains.
Step 4: Final Disposal
-
Professional Disposal Service: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.
-
Request for Disposal: You may need to complete a "Request for Disposal" form, detailing the type and quantity of the waste.
-
Do Not Accumulate: Schedule regular waste pick-ups to minimize the amount of hazardous waste stored in the laboratory.
Management of Spills and Empty Containers
Spill Cleanup In the event of a spill, avoid creating dust. Use an absorbent material to clean up the spill, and collect all contaminated materials (absorbent, gloves, etc.) as hazardous waste. Ensure the area is well-ventilated.
Empty Container Disposal A container that previously held this compound can only be disposed of as regular trash if it has been properly decontaminated.
-
Thoroughly Empty: Ensure only minimal residue remains in the container.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water).
-
Collect Rinseate: The first rinseate is considered hazardous waste and must be collected in your designated this compound waste container. Subsequent rinses may be permissible for drain disposal, but check local regulations.
-
Deface Label: Completely remove or obliterate the original chemical label on the empty, rinsed container before disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
